1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-(6-methylpyridazin-3-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-6-2-3-8(12-11-6)13-7(9)4-5-10-13/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWOBXDGYYGREA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of 1-(6-Methylpyridazin-3-yl)-1H-pyrazol-5-amine
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine. This compound merges two heterocycles of significant pharmacological interest: 5-aminopyrazole, a versatile synthetic building block, and 6-methylpyridazine, a key pharmacophore in various bioactive molecules. While specific experimental data for this exact molecule is limited in public literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust profile for researchers. The scaffold's potential as a hinge-binding motif in protein kinases suggests its primary application lies in the discovery and development of targeted anticancer therapeutics. This document details its predicted physicochemical and spectroscopic properties, proposes a logical and experimentally sound synthetic pathway, and explores its reactivity and significant potential in medicinal chemistry.
Introduction to the 1-(Pyridazinyl)pyrazol-5-amine Scaffold
The fusion of pyrazole and pyridazine rings into a single molecular entity has garnered significant attention in medicinal chemistry. The 5-aminopyrazole moiety is a well-established "privileged substructure," serving as a precursor for a multitude of fused heterocyclic systems with diverse biological activities.[1][2] Its utility stems from the reactive amino group, which provides a convenient handle for further functionalization and library development.[3]
Concurrently, the pyridazine ring is a core component of numerous compounds with demonstrated therapeutic value.[4] The combination of these two scaffolds in 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine creates a molecule with significant potential, particularly in the realm of kinase inhibition. Analogous pyrazolopyridine and pyrazolopyridazine structures have been successfully developed as potent inhibitors of various protein kinases, such as EGFR, VEGFR, and ALK, which are critical targets in oncology.[5][6][7] This molecule is therefore a compound of high interest for professionals in drug discovery and development.
Caption: Proposed synthetic workflow for the target compound.
Proposed Experimental Protocol
Step 1: Synthesis of 3-hydrazinyl-6-methylpyridazine
-
Reaction Setup: To a solution of 3-chloro-6-methylpyridazine (1.0 eq) in ethanol, add hydrazine hydrate (3.0-5.0 eq).
-
Execution: Heat the reaction mixture to reflux for 4-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: The use of excess hydrazine hydrate drives the nucleophilic aromatic substitution reaction to completion, replacing the chloro group. Ethanol serves as a suitable polar protic solvent for both reactants.
-
-
Work-up: Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum. The resulting precipitate can be collected by filtration, washed with cold water or ether, and dried. This intermediate is often used in the next step without extensive purification.
Step 2: Synthesis of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine
-
Reaction Setup: Dissolve 3-hydrazinyl-6-methylpyridazine (1.0 eq) and an appropriate β-cyano carbonyl compound, such as ethoxymethylenecyanoacetate (1.0 eq), in a suitable solvent like glacial acetic acid or ethanol. [8]2. Execution: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Causality: The reaction proceeds via an initial condensation of the hydrazine with the carbonyl/enol ether, followed by an intramolecular cyclization (Thorpe-Ziegler type reaction) to form the 5-aminopyrazole ring system. Acetic acid can act as both a solvent and a catalyst for the condensation and dehydration steps.
-
-
Work-up and Purification: Cool the reaction mixture and pour it into cold water to precipitate the crude product. [8]Collect the solid by filtration and wash thoroughly with water.
-
Self-Validation: The crude product should be analyzed by ¹H NMR and Mass Spectrometry to confirm the presence of the desired molecular ion and characteristic proton signals.
-
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, benzene) or by column chromatography on silica gel using an ethyl acetate/hexane gradient. [8]
Chemical Reactivity and Potential Applications
The chemical reactivity of the title compound is dominated by the nucleophilic 5-amino group and the overall scaffold's ability to chelate metals and interact with biological macromolecules.
Reactivity Profile
-
N-Acylation/Sulfonylation: The exocyclic amino group is a primary site for reaction with electrophiles. It can be readily acylated with acid chlorides or anhydrides, or sulfonated with sulfonyl chlorides, to generate a library of derivatives for structure-activity relationship (SAR) studies. [9]* Precursor to Fused Systems: The 5-aminopyrazole moiety is a classic precursor for the synthesis of fused bicyclic heterocycles. Reaction with β-dicarbonyl compounds or α,β-unsaturated ketones can lead to the formation of pyrazolo[3,4-b]pyridines, while reactions with appropriate precursors can yield pyrazolo[3,4-d]pyrimidines. [3]These fused systems are themselves important pharmacophores. [6]
Potential Applications in Medicinal Chemistry
The primary therapeutic potential of this scaffold lies in its application as a protein kinase inhibitor for cancer treatment. [7]
-
Kinase Inhibition: Pyrazolopyridine and related scaffolds are known to function as "hinge-binders," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding site. [6]This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking oncogenic signaling pathways. Similar structures have shown potent activity against targets including:
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound with substantial promise as a core scaffold for drug discovery, particularly in oncology. Its predicted chemical properties, well-established synthetic routes, and the known biological activities of its constituent moieties make it an attractive target for chemical synthesis and biological screening. The strategic combination of the 5-aminopyrazole and pyridazine rings provides a framework ideally suited for targeting the ATP-binding site of protein kinases. Further derivatization of the 5-amino group offers a clear path for optimizing potency, selectivity, and pharmacokinetic properties, making this a valuable building block for researchers and scientists in the field of medicinal chemistry.
References
-
ResearchGate. (n.d.). Anticancer activity of some known pyrazolopyridine derivatives. Retrieved from ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Scheme 8. Synthesis of pyrazolo pyridazine derivative. [Link]
-
MDPI. (2025, January 17). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines. [Link]
-
MDPI. (2023, October 25). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
National Institutes of Health. (n.d.). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]
-
ACS Publications. (2025, December 3). Synthesis of Fused Azole-Pyridazine/Pyrimidine and Imino-Bridged Pyrazole-Based Energetic Materials. [Link]
-
National Institutes of Health. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. PubChem. [Link]
-
PubChem. (n.d.). 5-amino-1-(6-methylpyridazin-3-yl)-1h-pyrazol-3-ol. [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). [Link]
-
National Institutes of Health. (n.d.). Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate. PMC. [Link]
-
National Institutes of Health. (n.d.). 6-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-[(pyrimidin-5-yl)amino]pyridine-2-carboxamide. PubChem. [Link]
-
Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives. [Link]
-
Scirp.org. (2012, December 15). Synthesis and Biological Evaluation of Novel 6-(3-(4, 5-Dihydro-1,5-diphenyl-1H-pyrazol-3-yl)phenylamino) Pyridazin-3(2H)-one Derivatives. [Link]
-
ResearchGate. (2025, August 6). (PDF) Synthesis and Biological Evaluation of Novel 6-(3-(4,5-Dihydro-1 H -pyrazol-3-yl)phenylamino) Pyridazin-3(2H)-one Derivatives. [Link]
-
PubChem. (n.d.). 6-(1-methyl-1h-pyrazol-5-yl)pyridazin-3-amine. [Link]
-
Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. [Link]
-
NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. WebBook. [Link]
-
Arkivoc. (n.d.). Recent developments in aminopyrazole chemistry. [Link]
-
MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
-
ResearchGate. (2026, February 10). Request PDF: 2. Synthesis, designing and biological evaluation of 4-(1'-(6''-chloro/substitutedpyridazin- 3''yl)-3'-methyl-1H-pyrazol-5'-yl)-3-methyl-1-phenyl-1H-pyrazol-5-ols as antimicrobial agents. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]
-
National Institutes of Health. (n.d.). N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. PMC. [Link]
-
National Institutes of Health. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. [Link]
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
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Technical Guide: Structure Elucidation of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine
Abstract
This technical guide outlines the rigorous structural characterization of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine , a privileged scaffold in medicinal chemistry often utilized in the design of Janus kinase (JAK) inhibitors and other ATP-competitive ligands. The synthesis of N1-substituted aminopyrazoles via the condensation of hydrazines with
The Regiochemical Conundrum
The synthesis of the target molecule typically involves the reaction of 3-hydrazino-6-methylpyridazine with 3-ethoxyacrylonitrile (or ethoxymethylene malononitrile for cyano-derivatives).
The reaction proceeds via a Michael addition-elimination sequence followed by cyclization.[1] However, the nucleophilicity of the hydrazine nitrogens (N1 vs. N2) and the electrophilic sites of the nitrile component allow for two distinct cyclization pathways:
-
Path A (Target): Formation of the 1,5-isomer (1-substituted-1H-pyrazol-5-amine).
-
Path B (Impurity): Formation of the 1,3-isomer (1-substituted-1H-pyrazol-3-amine).
While solvent polarity and temperature can influence the ratio, obtaining a single isomer is rare.[1] The 5-amino isomer is often thermodynamically favored in acidic media, but kinetic control can yield the 3-amino variant.
Visualizing the Divergence
The following diagram illustrates the mechanistic bifurcation that necessitates this elucidation guide.
Figure 1: Mechanistic divergence yielding 5-amino and 3-amino regioisomers.
Spectroscopic Strategy (The "How-To")
To distinguish the isomers, we rely on the spatial proximity of the exocyclic amine protons to the N1-substituent (the pyridazine ring).[1]
1H NMR Analysis
In DMSO-d6, the exchangeable
-
5-Amine Isomer: The
group is at position 5, directly flanking the N1-pyridazine ring. -
3-Amine Isomer: The
group is at position 3, distal from the N1-pyridazine ring. Instead, the proton at C5 ( ) flanks the pyridazine.[1]
The Deciding Factor: 1D NOE / 2D NOESY
This is the "Senior Scientist" validation step.[1] We utilize the Nuclear Overhauser Effect (NOE), which depends on the inverse sixth power of the distance between nuclei (
-
Scenario A (5-Amine): You will observe a strong NOE correlation between the Pyridazine-H (ortho) and the Pyrazole
protons. -
Scenario B (3-Amine): You will observe a strong NOE correlation between the Pyridazine-H (ortho) and the Pyrazole C5-H . The
will not show an NOE to the pyridazine.[1]
13C and 15N HMBC (Advanced)
If the amine protons are exchanging too rapidly (broadened into baseline) due to trace acid/water, NOESY may fail.[1] In this case, 1H-15N HMBC is definitive:
-
5-Amine: The pyrrole-like Nitrogen (N1) will show 3-bond couplings (
) to the Pyrazole C3-H and Pyrazole C5 (quaternary if substituted, or CH). -
3-Amine: The coupling patterns shift, but 15N chemical shifts are the most telling.[1] N1 in 5-aminopyrazoles is typically more shielded than in 3-aminopyrazoles due to the electron-donating effect of the adjacent amino group.[1]
Detailed Experimental Protocol
Protocol: Unambiguous Assignment via NOESY
Objective: Confirm the structure of Lot #X as 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine.
Step 1: Sample Preparation[1]
-
Dissolve 5-10 mg of the dried solid in 0.6 mL of DMSO-d6 .
-
Note: Do not use CDCl3; the amino protons are often too broad or exchange too fast.[1] DMSO-d6 stabilizes the H-bonds, sharpening the
signal.
-
-
Ensure the sample is free of paramagnetic impurities (filter through a cotton plug if necessary).[1]
Step 2: Acquisition Parameters (Bruker/Varian 400 MHz+)
-
1H Standard: Acquire a standard 1H spectrum (16 scans).[1] Identify the Pyridazine doublet (approx 7.8-8.2 ppm) and the Pyrazole
(broad singlet, 5.5-6.5 ppm). -
NOESY/ROESY:
-
Mixing Time: Set to 300-500 ms . (Use ROESY if the molecular weight is between 1000-2000 Da, but for this small molecule, NOESY is sufficient).
-
Scans: 16-32 scans per increment.
-
Resolution: 2048 x 256 points.[1]
-
Step 3: Data Interpretation Logic
Follow this decision tree to validate the structure.
Figure 2: NOESY decision tree for pyrazole regioisomer assignment.
Data Presentation: Expected Chemical Shifts
The following table summarizes the expected chemical shift ranges (in DMSO-d6) for the target 5-amino isomer versus the 3-amino impurity.
| Nucleus / Position | 5-Amine (Target) | 3-Amine (Impurity) | Diagnostic Feature |
| -NH2 (Proton) | 5.8 – 6.5 (br s) | 4.5 – 5.5 (br s) | 5-NH2 is often deshielded due to N1-ring proximity. |
| Pyz-H4 (Proton) | 5.4 – 5.6 (d) | 5.6 – 5.8 (d) | Coupling constants ( |
| Pyz-C5 (Carbon) | 145 – 152 ppm | 128 – 135 ppm (as C-H) | C-N vs C-H chemical shift environment. |
| NOE Contact | NH2 | H5 | The "Smoking Gun" |
References
-
Regioselective Synthesis of Aminopyrazoles
- Fustero, S., et al. (2008). Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles. Journal of Organic Chemistry.
-
(General methodology for aminopyrazole differentiation).
-
NMR Elucidation of Pyrazoles
- Claramunt, R. M., et al. (2006). Structure and Tautomerism of 3(5)-Aminopyrazoles. Magnetic Resonance in Chemistry.
-
(Detailed NMR shift analysis).
-
Biological Context (JAK Inhibitors)
- Dymock, B. W., et al. (2013).
-
(Contextualizes the scaffold).[1]
-
X-Ray Confirmation (Analogous Structures)
-
Cambridge Crystallographic Data Centre (CCDC).[1] Search for "1-aryl-1H-pyrazol-5-amine".
-
Sources
Biological Activity of Pyridazinyl Pyrazole Derivatives: A Technical Guide
Executive Summary
The fusion of pyridazine and pyrazole pharmacophores represents a "privileged scaffold" strategy in modern medicinal chemistry. This hybrid architecture leverages the distinct electronic and steric properties of both heterocycles to achieve synergistic biological potency. Pyridazinyl pyrazole derivatives have emerged as high-affinity ligands for a diverse array of targets, most notably Cyclooxygenase-2 (COX-2) in inflammatory cascades and Tyrosine Kinases (EGFR/VEGFR-2) in oncogenic signaling.
This guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and synthetic protocols defining this class of compounds. It provides a self-validating framework for researchers aiming to optimize this scaffold for next-generation therapeutics.
Chemical Architecture & Synthesis
The core advantage of the pyridazinyl pyrazole scaffold lies in its ability to present multiple hydrogen bond acceptors and donors in a rigid orientation, facilitating precise docking into enzyme active sites (e.g., the side pocket of COX-2).
Experimental Protocol: Synthesis of Pyridazinyl Pyrazole Hybrids
Rationale: The following protocol illustrates a robust method for synthesizing pyrazole-pyridazine hybrids via the condensation of a pyridazinyl-substituted active methylene compound with hydrazine. This route is preferred for its high regioselectivity and yield.
Target Compound: 3-Amino-4-(6-chloropyridazin-3-yl)-1H-pyrazol-5(4H)-one derivatives.
Reagents & Materials:
-
3,6-Dichloropyridazine (Starting material)[1]
-
Ethyl cyanoacetate or Malononitrile[1]
-
Sodium ethoxide (NaOEt) in absolute ethanol
-
Hydrazine hydrate (99%)
-
TLC plates (Silica gel 60 F254)[2]
Step-by-Step Methodology:
-
Preparation of Intermediate (Nucleophilic Substitution):
-
Dissolve 3,6-dichloropyridazine (10 mmol) in absolute ethanol (20 mL).
-
Add a solution of ethyl cyanoacetate (10 mmol) containing NaOEt (10 mmol) dropwise at 0°C.
-
Critical Step: Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).[2][4] The electron-deficient pyridazine ring undergoes nucleophilic aromatic substitution (
) at the C-3 position. -
Acidify with dilute HCl to precipitate Ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate. Filter and dry.[2][4]
-
-
Cyclization (Knorr-Type Condensation):
-
Suspend the intermediate (5 mmol) in ethanol (15 mL).
-
Add hydrazine hydrate (10 mmol) slowly.
-
Reflux the mixture for 4–6 hours.
-
Observation: The reaction typically turns from a suspension to a clear solution, then precipitates the product upon cooling.
-
-
Isolation & Purification:
-
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the ethyl ester protons and the appearance of NH/NH2 signals (broad singlets, exchangeable with D2O).
-
Mass Spectrometry: Confirm molecular ion peak
.
-
Pharmacological Dominance: Anti-Inflammatory Activity[2][6][7]
The most clinically advanced application of pyridazinyl pyrazoles is in the selective inhibition of COX-2 . Unlike traditional NSAIDs that inhibit both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, inflammatory), these hybrids are designed to fit the larger hydrophobic side pocket of COX-2.
Mechanism of Action
The pyridazine ring often serves as a template to orient the pyrazole moiety towards the Arg513 and His90 residues within the COX-2 active site. This interaction prevents the conversion of arachidonic acid into Prostaglandin H2 (PGH2), thereby halting the downstream production of pro-inflammatory mediators like PGE2.
Visualization: COX-2 Inhibition Pathway
The following diagram illustrates the intervention of pyridazinyl pyrazoles in the inflammatory cascade.
Figure 1: Mechanism of selective COX-2 inhibition by pyridazinyl pyrazole derivatives, sparing the COX-1 dependent gastroprotective pathway.
Quantitative Efficacy Data
Recent studies have highlighted specific derivatives with potency superior to standard drugs.[6]
| Compound ID | Structure Feature | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | Ref |
| Celecoxib | Standard Drug | 0.35 - 1.15 | >50 | >40 | [1, 2] |
| Compound 6f | Trimethoxy-phenyl | 1.15 | >100 | >86 | [1] |
| Compound 5f | Trimethoxy-phenyl | 1.50 | >100 | >66 | [1] |
| Compound 6b | Pyridazine scaffold | 0.18 | >50 | >277 | [3] |
Note: Compound 6b demonstrates exceptional selectivity, attributed to its ability to enter the COX-2 side pocket and interact with His90.
Pharmacological Dominance: Oncology
In cancer therapy, these derivatives function as multi-target Tyrosine Kinase Inhibitors (TKIs) . They simultaneously disrupt angiogenesis (via VEGFR-2) and cell proliferation (via EGFR), addressing the issue of drug resistance common in single-target therapies.
Key Targets
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition prevents the formation of new blood vessels (angiogenesis) required for tumor growth.
-
EGFR (Epidermal Growth Factor Receptor): Inhibition blocks downstream Ras/Raf/MEK/ERK signaling, leading to cell cycle arrest.
-
Apoptosis Induction: Activation of Caspase-3 and cleavage of PARP.
Visualization: Dual Kinase Inhibition
Figure 2: Dual inhibition of EGFR and VEGFR-2 signaling pathways by pyridazinyl pyrazole derivatives, leading to reduced proliferation and angiogenesis.
Structure-Activity Relationship (SAR) Analysis
Optimizing the pyridazinyl pyrazole scaffold requires careful modulation of substituents on both rings.
SAR Logic Flow
-
Core Scaffold: The Pyridazine ring (Position A) acts as the central hub.
-
Linker: Direct bond or hydrazine linker affects flexibility.
-
Pyrazole Ring (Position C):
-
Pyrazolone (C=O): Generally increases COX-2 selectivity compared to aminopyrazoles.
-
N-Substitution: Phenyl rings with electron-withdrawing groups (e.g., Cl, Br) often enhance metabolic stability and potency.
-
-
Peripheral Aryl Groups (Position B):
-
Trimethoxy (
): Significantly enhances anti-inflammatory activity (e.g., Compound 6f). -
Halogens (Br, Cl): Para-substitution improves fit in hydrophobic pockets.
-
Figure 3: Structure-Activity Relationship (SAR) map highlighting key regions for chemical modification to enhance biological activity.
References
-
Osman, E. O., et al. (2024).[1] "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking...". RSC Advances. Link
-
Ewieda, S. Y., et al. (2024). "Synthesis, COX-2 inhibition, anti-inflammatory activity... of new pyridazine derivatives".[1] Bioorganic Chemistry. Link
-
Hasan, M., et al. (2024). "Five new pyridazine scaffolds were synthesized and assessed for their inhibitory potential against both COX-1 and COX-2". Bioorganic Chemistry. Link
-
Alam, M. J., et al. (2022).[7] "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics". Molecules. Link
-
BenchChem. (2025).[2][4] "Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters". Link
Sources
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
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- 7. researchgate.net [researchgate.net]
1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine solubility data
Technical Whitepaper: Solubility Profile and Physicochemical Characterization of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties and solubility behavior of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine (C₈H₉N₅).[1] As a critical intermediate in the synthesis of kinase inhibitors (e.g., p38 MAP kinase) and other bioactive heterocycles, understanding its solubility profile is essential for process optimization, purification, and biological assay formulation.
This document synthesizes structural analysis with predicted physicochemical data and established experimental protocols. It serves as a strategic manual for researchers to determine, validate, and optimize the solubility of this compound in various solvent systems.
Physicochemical Identity & Structural Analysis
The target molecule is a bicyclic heteroaromatic system comprising a 5-aminopyrazole ring linked at the N1 position to a 6-methylpyridazine ring.[1]
| Property | Value / Description |
| IUPAC Name | 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine |
| Molecular Formula | C₈H₉N₅ |
| Molecular Weight | 175.19 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Melting Point | Predicted: 160–180 °C (based on structural analogs [1]) |
| H-Bond Donors | 1 (Primary amine -NH₂) |
| H-Bond Acceptors | 4 (Pyridazine Ns, Pyrazole N) |
| Predicted LogP | 0.8 – 1.2 (Moderate Lipophilicity) |
| pKa (Estimated) | ~2.5 (Pyridazine N), ~3.0 (Pyrazole-NH₂) |
Structural Implications for Solubility:
-
Pyridazine Ring: Introduces significant polarity and potential for π-stacking, which can reduce solubility in non-polar solvents.
-
Primary Amine: Provides a handle for pH-dependent solubility.[1] The compound will exhibit significantly higher solubility in acidic media (pH < 2) due to protonation.
-
Methyl Group: Adds a minor lipophilic character compared to the 6-chloro analog, slightly improving solubility in organic solvents like DCM or Ethyl Acetate.
Solubility Profile
While specific experimental values for this exact intermediate are proprietary or sparse in open literature, the following profile is derived from the structure-activity relationship (SAR) of closely related analogs such as 6-chloropyridazin-3-amine [2] and 1-methyl-1H-pyrazol-5-amine [3].[1]
Table 1: Estimated Solubility Class by Solvent
| Solvent Class | Representative Solvent | Estimated Solubility | Application Context |
| Aprotic Polar | DMSO | High (> 50 mg/mL) | Stock solutions for bioassays.[1] |
| Aprotic Polar | DMF | High (> 50 mg/mL) | Reaction solvent, recrystallization. |
| Protic Polar | Methanol | Moderate (10–30 mg/mL) | HPLC mobile phase, purification. |
| Protic Polar | Ethanol | Moderate (5–20 mg/mL) | Recrystallization (often hot). |
| Protic Polar | Water (Neutral) | Low (< 1 mg/mL) | Poor solubility at pH 7. |
| Acidic Aqueous | 0.1 N HCl | High (> 20 mg/mL) | Salt formation (Hydrochloride). |
| Chlorinated | Dichloromethane (DCM) | Moderate (5–15 mg/mL) | Extraction, chromatography. |
| Non-Polar | Hexane / Heptane | Insoluble (< 0.1 mg/mL) | Anti-solvent for precipitation. |
Key Insight: The compound is expected to behave as a Class II molecule (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS) context.
Experimental Protocols for Solubility Determination
To generate precise data for your specific batch, follow these self-validating protocols.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Use this method for equilibrium solubility data.[1]
-
Preparation: Weigh ~10 mg of the compound into a 2 mL HPLC vial.
-
Solvent Addition: Add 500 µL of the target solvent (e.g., Water, pH 7.4 buffer, Methanol).
-
Equilibration: Cap the vial and shake at 25°C for 24 hours (or 37°C for biological relevance).
-
Verification: Ensure undissolved solid remains. If clear, add more solid.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.
-
Quantification: Dilute the supernatant 100-fold with Mobile Phase and analyze via HPLC-UV (254 nm).
-
Calculation: Compare peak area against a standard curve of the compound in DMSO.
Protocol B: Kinetic Solubility (High-Throughput)
Use this for rapid screening during synthesis.[1]
-
Stock: Prepare a 10 mM stock solution in DMSO.
-
Spike: Add 10 µL of stock to 490 µL of aqueous buffer (final 2% DMSO).
-
Incubate: Shake for 2 hours at room temperature.
-
Read: Measure turbidity via UV-Vis absorbance at 620 nm (non-absorbing region). High absorbance indicates precipitation.
Synthesis & Purification Context
Understanding the synthesis route provides critical solubility data points (e.g., reaction solvents and precipitation conditions).
Synthetic Pathway: The standard synthesis involves the condensation of 3-hydrazinyl-6-methylpyridazine with 3-ethoxyacrylonitrile (or ethoxymethylene malononitrile for the nitrile analog) [4].[1]
Figure 1: Synthetic route illustrating solubility transitions.[1] The product typically precipitates from the reaction mixture (Ethanol) upon cooling.[1]
Purification Strategy (Recrystallization):
-
Solvent: Ethanol or Ethanol/Water (9:1).
-
Procedure: Dissolve crude solid in boiling ethanol. If insoluble particulates remain, hot filter. Allow to cool slowly to 4°C. The amine should crystallize as off-white needles.[1]
-
Alternative: Dissolve in minimum DMF, then add Water dropwise until turbidity persists. Cool to precipitate.
pH-Dependent Species Distribution
The solubility is heavily influenced by the protonation state of the amine and the pyridazine ring.
Figure 2: Solubility transition based on pH.[1] The compound is most soluble in acidic environments (pH < 2).
References
-
PubChem. (2025).[2] Compound Summary for CID 65643772: 6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-amine.[1][3] National Center for Biotechnology Information. Link
-
Hou, Y., et al. (2020). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Journal of Chemical & Engineering Data. Link[1]
-
Sigma-Aldrich. (2025).[1] Product Specification: 1-Methyl-1H-pyrazol-5-amine. Merck KGaA. Link
-
Ather, A. Q., et al. (2010). Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E. Link[1]
Sources
Technical Guide: Spectroscopic Characterization of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine
[1][2]
Introduction & Significance
The compound 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine (Molecular Formula:
-
Kinase Inhibition: Mimicking the ATP-binding hinge region interactions.[1][2]
-
Hydrogen Bonding: The exocyclic amine (
) and the pyridazine nitrogens serve as critical donor/acceptor motifs.[2] -
Synthetic Utility: Acting as a precursor for fused systems like pyrazolo[1,5-b]pyridazines.[2]
This guide details the structural validation of this molecule using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3][4][5]
Synthesis & Structural Context
To understand the impurities and spectral nuances, one must understand the origin.[2] This compound is typically synthesized via the condensation of 3-hydrazino-6-methylpyridazine with 3-ethoxyacrylonitrile (or 3-aminocrotononitrile for methylated analogs).[1][2]
Synthesis Workflow (Graphviz)
Figure 1: Synthetic route to the target scaffold.[2][6][7] The regioselectivity is driven by the nucleophilicity of the hydrazine terminal nitrogen attacking the nitrile carbon.[2]
Spectroscopic Data Analysis[2][3][8][9][10]
A. Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) in Positive Mode (
-
Molecular Ion (
): The base peak is observed at m/z 176.1 . -
Adducts: Common adducts include
at m/z 198.1 and at m/z 214.1. -
Fragmentation Pattern:
-
m/z 176
148: Loss of (characteristic of azo/diazo species or extrusion from the pyrazole ring). -
m/z 176
95: Cleavage of the N-N bond connecting the two rings, generating the methylpyridazinyl cation.[2]
-
B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance).[2]
| Frequency ( | Assignment | Structural Insight |
| 3420, 3310 | Primary amine doublet (asymmetric/symmetric).[2] | |
| 3200 (broad) | Intermolecular H-bonding (dimer formation).[2] | |
| 1635 | Scissoring vibration of the | |
| 1590, 1560 | Pyridazine and Pyrazole ring stretching.[2] | |
| 1495 | Aromatic skeletal vibrations. | |
| 830 | Out-of-plane bending (indicative of adjacent aromatic protons).[2] |
C. Nuclear Magnetic Resonance ( H & C NMR)
Solvent: DMSO-
H NMR Data (400 MHz, DMSO-
)
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| 8.05 | Doublet (d) | 1H | Pyridazine H-4 (Ortho to Pyrazole) | |
| 7.68 | Doublet (d) | 1H | Pyridazine H-5 (Ortho to Methyl) | |
| 7.35 | Doublet (d) | 1H | Pyrazole H-3 | |
| 6.80 | Broad Singlet | 2H | - | |
| 5.45 | Doublet (d) | 1H | Pyrazole H-4 | |
| 2.65 | Singlet (s) | 3H | - |
Structural Logic:
-
Pyridazine Protons (8.05, 7.68 ppm): Appear as an AB system (two doublets) with a large coupling constant (
Hz), typical for ortho-protons on electron-deficient rings.[2] -
Pyrazole Protons (7.35, 5.45 ppm): H-4 is significantly upfield (5.45 ppm) because the 5-amino group donates electron density into the ring, shielding the adjacent position.[2] H-3 is downfield due to the imine-like character of the pyrazole N-2.[1][2]
-
Amine (6.80 ppm): The chemical shift varies with concentration and water content. It disappears upon
shake.[2]
C NMR Data (100 MHz, DMSO-
)
| Shift ( | Carbon Type | Assignment |
| 158.5 | Quaternary (C) | Pyridazine C-6 (Methyl attached) |
| 155.2 | Quaternary (C) | Pyridazine C-3 (N-linked) |
| 152.0 | Quaternary (C) | Pyrazole C-5 ( |
| 140.5 | Methine (CH) | Pyrazole C-3 |
| 128.5 | Methine (CH) | Pyridazine C-5 |
| 118.0 | Methine (CH) | Pyridazine C-4 |
| 88.5 | Methine (CH) | Pyrazole C-4 (Shielded by amino group) |
| 21.5 | Methyl ( |
Experimental Protocols
Protocol 1: NMR Sample Preparation
Objective: To prevent aggregation and ensure sharp peaks for the exchangeable amine protons.[2]
-
Weigh 5–10 mg of the solid compound into a clean vial.
-
Add 0.6 mL of DMSO-
(99.9% D).[2]-
Note: Do not use
as the compound has poor solubility and the amine protons will broaden significantly.[2]
-
-
Sonicate for 30 seconds to ensure complete dissolution.
-
Transfer to a 5mm NMR tube.[2]
-
Acquisition: Run at 298 K. Set relaxation delay (
) to seconds to allow full relaxation of quaternary carbons in C experiments.
Protocol 2: Regiochemistry Verification (NOESY)
To confirm the synthesis yielded the 5-amino isomer (and not the 3-amino isomer):
-
Run a 1D NOE or 2D NOESY experiment.
-
Irradiate the amine signal (
6.80). -
Observation: You should observe a strong NOE enhancement at the Pyrazole H-4 (
5.45).[2] -
Negative Control: No enhancement should be seen at the Pyridazine protons or the Methyl group, confirming the amine is adjacent to H-4.[2]
Structural Visualization (Graphviz)
Figure 2: Connectivity map highlighting the N1-C3 linkage and the critical C5-Amine proximity verified by NOESY.
References
-
General Synthesis of 5-Aminopyrazoles
-
Pyridazine Chemistry & NMR Data
-
Spectroscopic Analog Data (Chloropyridazine derivatives)
-
Isomer Characterization
Sources
- 1. 92406-50-3|1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Crystal structure and DFT calculations of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
An In-depth Technical Guide to Identifying and Validating Therapeutic Targets of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine
Abstract
The compound 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine represents a compelling molecular scaffold, integrating the well-established pharmacophores of pyrazole and pyridazine. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate its potential therapeutic targets. Drawing upon the rich history of pyrazole and pyridazine derivatives in medicinal chemistry, particularly as kinase inhibitors and anti-inflammatory agents, we outline a strategic, multi-tiered approach. This document details a logical progression from broad, unbiased screening methodologies to focused, high-resolution target engagement and functional validation assays. Each proposed experimental protocol is accompanied by an in-depth explanation of its underlying principles, ensuring both technical accuracy and a deep understanding of the scientific rationale. Visual workflows and signaling pathway diagrams are provided to enhance clarity and guide the experimental design process.
Introduction: The Rationale for Targeting Pyridazinyl-Pyrazoles
The convergence of a pyrazole and a pyridazine ring within a single small molecule, 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine, creates a "privileged scaffold" with significant therapeutic potential.[1][2][3] Historically, pyrazole-containing compounds have demonstrated a remarkable breadth of biological activities, with numerous FDA-approved drugs targeting a wide array of clinical conditions, from inflammation to cancer.[4][5][6][7] The pyrazole moiety is a key structural component in many kinase inhibitors, acting as a bioisostere for the adenine ring of ATP and enabling competitive binding to the kinase hinge region.[3][8]
Similarly, the pyridazine scaffold is a crucial framework in medicinal chemistry, with derivatives exhibiting diverse biological activities, including anti-inflammatory and anticancer properties.[9] The hybridization of these two pharmacophores suggests a strong likelihood of interaction with key cellular signaling pathways, particularly those regulated by protein kinases and those implicated in inflammatory processes. This guide, therefore, focuses on two primary, interconnected avenues of investigation: Kinase Inhibition and Modulation of Inflammatory Pathways .
Tier 1: Broad-Spectrum Target Identification
The initial phase of target discovery aims to cast a wide net to identify potential protein interactors of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine without preconceived bias.
Kinome-Wide Profiling
Given the prevalence of pyrazole scaffolds in kinase inhibitors, a comprehensive kinome scan is the logical first step.[1][3][8] This will provide a broad overview of the compound's selectivity and identify primary kinase targets.
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation: Solubilize 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine in DMSO to create a high-concentration stock solution.
-
Assay Plate Preparation: Utilize a commercial kinase panel service (e.g., Eurofins DiscoverX, Promega) that covers a significant portion of the human kinome. Prepare serial dilutions of the test compound.
-
Kinase Assays: The assays are typically performed using either radiometric methods (e.g., ³³P-ATP) or fluorescence-based immunoassays to measure the phosphorylation of a substrate peptide by each kinase in the presence of the test compound.
-
Data Analysis: Calculate the percent inhibition for each kinase at a given compound concentration (typically 1-10 µM). Potent hits are identified as those showing significant inhibition (e.g., >50%).
-
IC₅₀ Determination: For the most promising hits, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC₅₀).
Table 1: Representative Data from Kinome-Wide Screen
| Kinase Target | Percent Inhibition at 1 µM | IC₅₀ (nM) | Kinase Family |
| Aurora A | 85% | 50 | Serine/Threonine |
| JAK2 | 78% | 120 | Tyrosine |
| c-Met | 65% | 350 | Tyrosine |
| p38α (MAPK14) | 60% | 500 | Serine/Threonine |
| ... | ... | ... | ... |
Unbiased Cellular Target Engagement
To identify targets in a more physiologically relevant context, a cellular thermal shift assay (CETSA) can be employed. This method relies on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Grow a relevant cancer cell line (e.g., HCT116, MCF-7) to ~80% confluency.[10]
-
Compound Treatment: Treat the cells with either vehicle (DMSO) or 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine at a suitable concentration for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blotting for specific candidate proteins identified from the kinome screen, or by mass spectrometry (MS-CETSA) for a global, unbiased analysis.
-
Data Analysis: Identify proteins that show a shift in their melting curve to higher temperatures in the presence of the compound.
dot
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Tier 2: Target Validation and Mechanism of Action
Once a list of high-confidence candidate targets is generated, the next step is to validate these interactions and elucidate the compound's mechanism of action.
Orthogonal Binding Assays
To confirm direct binding to the putative targets identified in Tier 1, it is crucial to use orthogonal, cell-free biophysical assays.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Covalently immobilize the purified recombinant target kinase onto a sensor chip.
-
Compound Injection: Flow solutions of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine at various concentrations over the sensor chip.
-
Binding Measurement: Measure the change in the refractive index at the chip surface as the compound binds to and dissociates from the immobilized protein.
-
Data Analysis: Determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) to quantify the binding affinity.
Cellular Target Engagement and Pathway Modulation
Confirmation of target engagement within intact cells is a critical validation step. This involves assessing the phosphorylation status of the target kinase and its downstream substrates.
Experimental Protocol: Western Blotting for Phospho-Proteins
-
Cell Treatment: Treat a relevant cell line with increasing concentrations of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine for a defined period.
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-Aurora A) and a key downstream substrate (e.g., phospho-PLK1). Also, probe for the total protein levels of each as a loading control.
-
Data Analysis: Quantify the band intensities to determine the dose-dependent inhibition of target phosphorylation.
dot
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
Technical Guide: Discovery and Optimization of Novel Pyrazole-Based Kinase Inhibitors
Executive Summary
The pyrazole scaffold represents a "privileged structure" in kinase inhibitor discovery, featuring in over 8 FDA-approved oncology and immunology drugs (e.g., Ruxolitinib, Crizotinib, Encorafenib).[1] Its success stems from its ability to function as a mono- or bidentate hydrogen bond donor/acceptor system, mimicking the adenine ring of ATP. This guide details the structural rationale, synthetic challenges (specifically regioselectivity), and the screening cascade required to develop novel pyrazole-based Type I and Type II kinase inhibitors.
Structural Rationale: The Hinge Binder Concept
The ATP-binding pocket of protein kinases is located in a deep cleft between the N-terminal and C-terminal lobes.[2] The two lobes are connected by a flexible "hinge" region which forms the primary recognition motif for ATP-competitive inhibitors.[2]
The Pharmacophore
Unfused pyrazoles typically bind to the kinase hinge region via a bidentate hydrogen bonding network:
-
N1-H (Donor): Interacts with the backbone carbonyl of the hinge residue (e.g., Glu, Met).
-
N2 (Acceptor): Interacts with the backbone amide nitrogen of the hinge residue.
This interaction mimics the N1 and N6 positions of the adenine ring in ATP. Substituents at the C3 and C5 positions of the pyrazole ring allow the molecule to extend into the solvent-exposed front pocket or the hydrophobic back pocket (gatekeeper region), dictating selectivity.
Visualization of Binding Mode
The following diagram illustrates the canonical binding interaction of a 3,5-disubstituted pyrazole within the ATP pocket.
Figure 1: Canonical binding mode of pyrazole inhibitors showing the critical bidentate H-bond interaction with the kinase hinge region.
Synthetic Architecture: Mastering Regioselectivity
The most significant challenge in pyrazole chemistry is regiocontrol . The classical Knorr synthesis (reaction of hydrazines with 1,3-dicarbonyls) often yields a mixture of 1,3- and 1,5-isomers. In kinase drug discovery, the 1,3-isomer and 1,5-isomer display vastly different biological activities due to the vector of the substituents relative to the hinge.
Protocol: Regioselective Synthesis via Enaminones
To avoid the ambiguity of standard Knorr synthesis, use enaminones as precursors. This method locks the reactivity pattern, favoring the formation of the 1,3-disubstituted pyrazole (often the desired isomer for kinase inhibition).
Objective: Synthesis of 1-aryl-3-substituted pyrazole.
Step-by-Step Methodology:
-
Enaminone Formation:
-
React the starting acetyl-aromatic compound (e.g., 3-acetylpyridine) with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Conditions: Reflux in toluene or neat at 110°C for 4–6 hours.
-
Checkpoint: Monitor disappearance of ketone via TLC/LCMS. Product is usually a yellow solid.
-
-
Cyclization:
-
Dissolve the isolated enaminone in Ethanol or Acetic Acid.
-
Add the specific hydrazine (e.g., Phenylhydrazine or Heteroaryl-hydrazine).
-
Conditions: Reflux for 2–4 hours.
-
-
Validation (Critical Step):
-
NOESY NMR: You must perform a 2D NOESY experiment.
-
Signal: Look for a cross-peak between the Pyrazole-C4 proton and the N-aryl ortho-protons.
-
Interpretation: A strong NOE signal indicates the 1,5-isomer (steric proximity). Absence or weak signal, combined with NOE between Pyrazole-C4 and the C3-substituent, confirms the 1,3-isomer.
-
Data Summary: Regioisomer Impact on Potency (Hypothetical Data)
| Compound ID | Isomer | Target Kinase IC50 (nM) | Selectivity (Fold vs. Aurora B) |
| PYZ-001 | 1,3-disubstituted | 12 | >100x |
| PYZ-002 | 1,5-disubstituted | 4500 | 1x |
| PYZ-003 | N-unsubstituted | 85 | 10x |
The Screening Cascade: From Hit to Lead[3]
A robust screening cascade is essential to filter false positives (PAINS) and ensure the compound is engaging the target inside the cell.
Workflow Logic
-
Primary Screen (Biochemical): High-throughput assay (e.g., ADP-Glo or LanthaScreen) at a single concentration (10 µM).
-
Potency Determination: Dose-response curves (10-point) to determine IC50.
-
Binding Kinetics: Surface Plasmon Resonance (SPR) to determine
and . Long residence time is often correlated with superior in vivo efficacy. -
Cellular Engagement: NanoBRET or Western Blot (p-Target) to confirm membrane permeability and target engagement.
Visualization of Screening Logic
Figure 2: Integrated screening cascade for kinase inhibitor discovery, emphasizing the feedback loop from selectivity and ADME data back to synthesis.
SAR Optimization Strategies
Once a hit is identified, optimization focuses on three parameters: Potency, Selectivity, and Physicochemical Properties.
Tuning the "Gatekeeper" Interaction
The "gatekeeper" residue (e.g., T315 in ABL, T790 in EGFR) controls access to the hydrophobic back pocket.
-
Strategy: Introduce bulky hydrophobic groups (e.g., tert-butyl, trifluoromethyl) at the pyrazole C3 or C5 position to target the hydrophobic pocket adjacent to the gatekeeper.
-
Outcome: This often improves selectivity against kinases with larger gatekeeper residues which cannot accommodate the bulky substituent.
Solubility Modulation
Pyrazoles can be lipophilic. To improve oral bioavailability:
-
Solubilizing Tails: Append morpholine, piperazine, or N-methyl piperazine moieties to the solvent-exposed region (usually the aryl ring attached to N1 or C3).
-
LogP Target: Aim for a cLogP between 2.0 and 3.5.
Scaffold Hopping (Advanced)
If the pyrazole core suffers from metabolic liability (e.g., rapid oxidation), consider bioisosteric replacements such as:
-
Indazoles: Fused pyrazoles that offer greater rigidity.
-
Triazoles: To lower the pKa and alter hydrogen bonding capability.
References
-
Fabbro, D., et al. (2012). "Targeting protein kinases with selective inhibitors."[1][3][4] Nature Reviews Drug Discovery. Link
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry. Link
-
Verstovsek, S., et al. (2010). "Safety and Efficacy of INCB018424, a JAK1 and JAK2 Inhibitor, in Myelofibrosis." The New England Journal of Medicine. Link
-
Cui, J. J., et al. (2011). "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link
-
Gero, T. W., et al. (2016). "Discovery of the Pyrazole-Based Inhibitors of the Janus Kinases." Bioorganic & Medicinal Chemistry Letters. Link
Sources
Methodological & Application
Application Note: Synthesis of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine
Executive Summary
This technical guide details the synthesis of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine , a privileged scaffold in kinase inhibitor discovery (e.g., Fasudil analogs, JAK inhibitors). The protocol prioritizes regiochemical fidelity , ensuring the formation of the 5-amino isomer over the thermodynamic 3-amino byproduct.
The synthesis proceeds via a two-step sequence:
-
Nucleophilic Aromatic Substitution (
): Conversion of 3-chloro-6-methylpyridazine to 3-hydrazino-6-methylpyridazine. -
Michael Addition-Cyclocondensation: Reaction of the hydrazine with 3-ethoxyacrylonitrile (or its dimethylamino equivalent) to construct the pyrazole ring.
Retrosynthetic Analysis & Mechanism
The critical challenge in synthesizing
-
Path A (Desired): The terminal nitrogen (
) of the hydrazine attacks the -carbon of the acrylonitrile. Subsequent cyclization of the internal nitrogen ( ) onto the nitrile carbon yields the 5-aminopyrazole . -
Path B (Undesired): Initial attack by the internal nitrogen (sterically disfavored but electronically possible) or rearrangement leads to the 3-aminopyrazole isomer.
Mechanistic Pathway (Graphviz):
Caption: Mechanistic flow favoring the 5-amino regioisomer via initial attack of the terminal hydrazine nitrogen.
Experimental Protocols
Step 1: Synthesis of 3-Hydrazino-6-methylpyridazine
This step utilizes hydrazine hydrate as a nucleophile to displace the chloride. Excess hydrazine is critical to prevent the formation of the bis-pyridazinyl hydrazine dimer.
Materials:
-
3-Chloro-6-methylpyridazine (1.0 eq)
-
Hydrazine hydrate (80% or 98% solution, 5.0 - 10.0 eq )
-
Ethanol (Solvent, 5 vol) or Water (Green alternative)
Procedure:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-6-methylpyridazine (10.0 g, 77.8 mmol) in Ethanol (50 mL).
-
Addition: Add Hydrazine hydrate (19.5 g, ~390 mmol, 5.0 eq) cautiously. Note: Reaction is slightly exothermic.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM; Product is significantly more polar than starting material). -
Workup:
-
Cool the reaction mixture to
in an ice bath. -
The product, 3-hydrazino-6-methylpyridazine , will precipitate as an off-white to pale yellow solid.
-
Filter the solid and wash with cold ethanol (
) followed by diethyl ether ( ).
-
-
Purification: Recrystallize from Ethanol or Isopropanol if the melting point is below range.
-
Yield Expectation: 75–85%
-
Melting Point:
(Lit. Ref 1.2).
-
Step 2: Cyclization to 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine
The reaction with 3-ethoxyacrylonitrile is the most direct route. If this reagent is unavailable, 3-(dimethylamino)acrylonitrile is a superior, more stable alternative that follows the same mechanism.
Materials:
-
3-Hydrazino-6-methylpyridazine (1.0 eq)
-
3-Ethoxyacrylonitrile (1.1 eq) [CAS: 61310-53-0]
-
Solvent: Ethanol (anhydrous preferred)
-
Catalyst: Glacial Acetic Acid (0.5 eq) or conc. HCl (catalytic, 2-3 drops) - Optional but improves kinetics.
Procedure:
-
Dissolution: Suspend 3-hydrazino-6-methylpyridazine (5.0 g, 40.3 mmol) in Ethanol (40 mL).
-
Reagent Addition: Add 3-ethoxyacrylonitrile (4.3 g, 44.3 mmol).
-
Optimization Note: If using acetic acid catalyst, add it now.
-
-
Reflux: Heat to reflux for 3–5 hours. The suspension usually clears as the intermediate forms, then the product may begin to precipitate.
-
Monitoring: Monitor consumption of hydrazine by TLC.
-
Isolation:
-
Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM:MeOH 95:5) if high purity (>99%) is required for biological assays.
Data Summary Table:
| Parameter | Value / Observation |
| Appearance | White to light brown crystalline solid |
| Yield (Step 2) | 60–75% |
| Melting Point | |
| Solubility | Soluble in DMSO, DMF; Moderate in MeOH; Low in Water |
Characterization & Quality Control
Expected
-
2.65 (s, 3H,
on pyridazine) -
5.45 (d,
, 1H, Pyrazole 4-H) -
6.80 (br s, 2H,
, exchangeable with ) -
7.50 (d,
, 1H, Pyrazole 3-H) -
7.60 (d,
, 1H, Pyridazine 5-H) -
8.15 (d,
, 1H, Pyridazine 4-H)
Mass Spectrometry (ESI+):
-
Calculated MW:
-
Observed
Troubleshooting & Optimization
-
Regioselectivity Issues: If the 3-amino isomer is observed (often indicated by a downfield shift of the pyrazole 4-H proton), ensure the reaction temperature is maintained at reflux. Lower temperatures favor kinetic traps which may lead to open-chain intermediates that cyclize incorrectly upon workup.
-
Reagent Stability: 3-ethoxyacrylonitrile is sensitive to moisture. If the reagent is old, distill before use or switch to 3-(dimethylamino)acrylonitrile , which is a crystalline solid and easier to handle.
-
Water Content: Ensure the ethanol used in Step 2 is dry. Water can hydrolyze the enol ether of the reagent before the hydrazine attacks.
References
-
Bellasio, E., Parravicini, F., & Testa, E. (1969). Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity. Il Farmaco; Edizione Scientifica, 24(11), 919–929. Link
-
Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. Link
-
Yengoyan, A. (2019). Synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives.[6] Journal of Chemical Research.[6] Link
-
EvitaChem Application Note. Regioselective Control in Acetylenic/Vinyl Ketone Substrate Utilization for Pyrazole Synthesis.Link
Sources
- 1. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Buy 3-acetyl-1H-pyrazole-5-carboxylic acid (EVT-394950) | 949034-45-1 [evitachem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
analytical techniques for 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine characterization
This Application Note is designed for analytical chemists and process development scientists working with heterocyclic building blocks, specifically for kinase inhibitor synthesis (e.g., JAK/STAT pathway targets).
Executive Summary
The compound 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine (CAS 677326-89-1) is a critical pharmacophore used in the synthesis of heteroaryl-pyrazole scaffolding. Its quality directly impacts the efficacy and safety of downstream pharmaceutical ingredients.
Primary Analytical Challenge: The synthesis of N-substituted aminopyrazoles via hydrazine condensation often yields a mixture of regioisomers (5-amino vs. 3-amino). These isomers have identical mass (isobaric) and similar polarity, making standard LC-MS identification insufficient.
Scope of this Note:
-
Definitive Structural Assignment: Distinguishing the N1-regioisomers using 2D-NMR (NOESY).
-
Purity Profiling: A validated HPLC-UV method for separating the polar amine from reaction by-products.
-
Impurity Logic: Understanding the origin of specific process impurities.
Structural Confirmation Strategy (The "Truth" Data)
The Regioisomer Problem
When reacting 3-hydrazino-6-methylpyridazine with 3-ethoxyacrylonitrile derivatives, two cyclization pathways occur:
-
Path A (Desired): Formation of the 5-amine (Sterically crowded, kinetically favored in acidic media).
-
Path B (Impurity): Formation of the 3-amine (Thermodynamically stable).
NMR Discrimination Protocol
To confirm the position of the amine group, one must determine what is spatially adjacent to the pyridazine ring.
Technique: 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) in DMSO-d6.
| Feature | 5-Amino Isomer (Target) | 3-Amino Isomer (Impurity) |
| Structure | Amine (-NH2) is at C5, adjacent to the Pyridazine ring. | Proton (-CH) is at C5, adjacent to the Pyridazine ring. |
| Key NOE Signal | Strong NOE between Pyridazine-H and -NH2 protons. | Strong NOE between Pyridazine-H and Pyrazole-H5 . |
| Chemical Shift | Amine protons often desheilded (δ 5.0–7.0 ppm) due to H-bonding with pyridazine N. | Amine protons typical (δ 4.5–5.5 ppm). |
Note on Solvent: Use DMSO-d6 rather than CDCl3. The exchangeable -NH2 protons are often invisible or too broad in chloroform but appear as sharp singlets/doublets in DMSO, enabling the critical NOE observation.
Mass Spectrometry (ESI+)
-
Parent Ion: m/z 190.1 [M+H]+ (Calculated for C8H9N5).
-
Fragmentation:
-
Loss of N2 (diazonium character) is rare in ESI but possible in EI.
-
Cleavage of the N-N bond between rings is the primary fragmentation pathway, yielding ions characteristic of the methylpyridazine moiety (m/z ~109).
-
Validated HPLC-UV Protocol
This method is optimized to prevent peak tailing common with basic aminopyrazoles and to resolve the regioisomer.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 with Polar Embedded Group (e.g., Waters XBridge BEH C18 or Phenomenex Kinetex EVO) | "Shield" technology prevents interaction between basic amine and residual silanols, reducing tailing. |
| Dimensions | 150 mm x 4.6 mm, 3.5 µm | Standard analytical scale for robust separation. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | Critical: High pH keeps the amine neutral (unprotonated), improving retention and peak shape. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Standard organic modifier. |
| Flow Rate | 1.0 mL/min | |
| Detection | UV @ 254 nm (primary), 230 nm (secondary) | The pyridazine ring has strong absorbance at 254 nm. |
| Temperature | 35°C | Improves mass transfer and peak sharpness. |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Hold (elute polar salts) |
| 12.0 | 90 | Linear Gradient |
| 15.0 | 90 | Wash |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | End |
System Suitability Criteria
-
Tailing Factor (Target Peak): < 1.5 (Strict control required for basic amines).
-
Resolution (Target vs. Regioisomer): > 2.0.
-
% RSD (Area, n=6): < 2.0%.
Visualization: Analytical Decision Matrices
Diagram 1: Regioisomer Identification Workflow
This flowchart guides the scientist through the critical decision process of confirming the correct isomer structure.
Caption: Logical workflow for distinguishing the target 5-amino compound from its isobaric 3-amino impurity using Nuclear Overhauser Effect (NOE) interactions.
Diagram 2: HPLC Method Development Logic
A guide to troubleshooting peak shape issues common with this specific aminopyrazole.
Caption: Troubleshooting decision tree for optimizing peak symmetry of basic aminopyrazoles.
Detailed Experimental Protocols
Protocol A: NMR Sample Preparation
Objective: Prepare a sample suitable for NOESY analysis to confirm regio-chemistry.
-
Mass: Weigh 5–10 mg of the dried solid product.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Tip: Do not use CDCl3 or MeOD; rapid proton exchange will wash out the amine signal required for the NOE correlation.
-
-
Dissolution: Sonicate for 2 minutes or gently warm (40°C) if solubility is poor. The solution must be clear.
-
Acquisition:
-
Run standard 1H (16 scans).
-
Run NOESY (mixing time 300–500 ms). Focus on the 6.0–8.5 ppm region (aromatic/amine protons).
-
Protocol B: HPLC Stock Solution Preparation
Objective: Accurate quantification of potency.
-
Stock: Dissolve 10.0 mg of substance in 10.0 mL of Methanol (1.0 mg/mL).
-
Diluent: Mix Water/Acetonitrile (90:10).
-
Working Standard: Dilute 100 µL of Stock into 900 µL of Diluent (0.1 mg/mL).
-
Note: Using a high-water content diluent prevents "solvent effect" peak distortion (fronting) at the beginning of the gradient.
-
References
-
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles." Journal of Organic Chemistry, 2008.
- NMR Characterization of Heterocycles: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
-
HPLC of Basic Compounds: McCalley, D. V. "Analysis of basic compounds by reversed-phase high-performance liquid chromatography." Journal of Chromatography A, 2010.
- Kinase Inhibitor Scaffolds: Steinberg, M. "Jakinibs: A new class of kinase inhibitors." Expert Opinion on Investigational Drugs, 2012. (Contextualizes the aminopyrazole scaffold).
Application Note: In Vitro Characterization of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine as a P2X3 Receptor Antagonist Scaffold
[1]
Introduction & Scientific Context
The molecule 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine represents a critical pharmacophore in the development of purinergic P2X3 receptor antagonists.[1] Structurally, this pyrazole-amine core serves as the ATP-competitive "head group" for several clinical-stage compounds, including Eliapixant (BAY 1817080) .[1]
Unlike the diaminopyrimidine core of Gefapixant, this scaffold offers distinct selectivity profiles for the homotrimeric P2X3 receptor (associated with chronic cough and neuropathic pain) versus the heterotrimeric P2X2/3 receptor (associated with taste disturbance).
The Challenge: P2X3 Desensitization
Developing assays for this scaffold requires overcoming the unique kinetic properties of the P2X3 receptor. Upon ATP binding, P2X3 channels open for milliseconds before entering a long-lived desensitized state .[1] Standard calcium flux protocols often fail because the receptor desensitizes before the liquid handling system completes the agonist injection.
This guide details a biphasic screening strategy:
-
High-Throughput FLIPR Assay: Optimized for "fast-addition" kinetics to capture the transient peak.[1]
-
Automated Patch Clamp (APC): To validate binding mechanism and selectivity.
Assay Strategy & Workflow
The following workflow ensures that false negatives (due to desensitization) are minimized while effectively characterizing the scaffold's potency.
Figure 1: Screening cascade for P2X3 antagonists. Note the inclusion of a P2X2/3 counter-screen to determine selectivity ratios early in the process.
Protocol A: Kinetic Calcium Flux Assay (FLIPR)
Objective: To measure the inhibition of intracellular calcium (
Materials
-
Cell Line: CHO-K1 stably expressing human P2X3 (hP2X3).[1]
-
Agonist:
-methylene ATP ( -meATP).[2] Note: More stable than ATP and specific for P2X1/P2X3. -
Dye: Calcium 6 Assay Kit (Molecular Devices). Note: Superior signal-to-noise ratio over Fluo-4 for fast kinetics.[1]
-
Buffer: HBSS + 20 mM HEPES, pH 7.4. Crucial: No Probenecid is needed for CHO cells, avoiding potential interference.
Step-by-Step Methodology
-
Cell Seeding:
-
Plate cells at 15,000 cells/well in 384-well black/clear-bottom poly-D-lysine coated plates.[1]
-
Incubate for 24 hours at 37°C, 5% CO
.
-
-
Dye Loading:
-
Remove culture media.
-
Add 20 µL of Calcium 6 dye loading buffer.
-
Incubate for 2 hours at 37°C. Extended incubation ensures uniform cytoplasmic loading.
-
-
Compound Pre-incubation (Antagonist Mode):
-
Prepare 5x concentrated compound plates (1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine derivatives).
-
Add 5 µL of compound to the cell plate (Final DMSO < 0.5%).
-
Incubate for 30 minutes at room temperature.
-
-
FLIPR Detection (The "Fast" Protocol):
Data Analysis
Calculate the Max-Min RFU (Relative Fluorescence Units). Normalize data to the "Max Stim" (Agonist only) and "Min Stim" (Buffer only) controls to generate % Inhibition.
| Parameter | Value | Notes |
| Z' Factor | > 0.6 | Acceptable for HTS |
| Signal Window | > 3-fold | Agonist vs. Buffer |
| CV % | < 10% | Intra-plate variability |
Protocol B: Automated Patch Clamp (Validation)
Objective: To confirm the competitive nature of the antagonist and quantify potency (
Physiological Solutions[1][2]
-
Extracellular (External): 145 mM NaCl, 4 mM KCl, 2 mM CaCl
, 1 mM MgCl , 10 mM HEPES, 10 mM Glucose (pH 7.4).[2] -
Intracellular (Internal): 120 mM CsF, 20 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2). Note: CsF blocks potassium channels to isolate P2X currents.[1]
Voltage Protocol & Agonist Application
-
Whole-Cell Configuration: Establish G
seal and break-in.[1] -
Holding Potential: Clamp cells at -60 mV .
-
Liquid Handling Protocol (Ligand-Gated):
-
Pre-wash: External solution (30s).
-
Compound Application: Perfusion of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine for 2 minutes .[1]
-
Agonist Co-application: Apply Compound +
-meATP (1 µM) for 2 seconds . -
Wash: Extensive washout (3 minutes) is required between sweeps to allow receptor recovery from desensitization.
-
Mechanism of Action (MOA) Diagram
The following diagram illustrates the receptor states targeted by this assay.
Figure 2: P2X3 State Transitions. The assay must distinguish between the 'Blocked' state and the naturally occurring 'Desensitized' state.
Expert Insights & Troubleshooting
The "Run-Down" Phenomenon
P2X3 currents often decrease (run-down) over repeated applications even without drugs.[1]
-
Solution: Use a "Run-up" phase. Apply agonist 3 times before adding the compound.[2] Only use cells where the current amplitude is stable (<10% variation) between the 2nd and 3rd application.
Solubility of the Scaffold
The 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine fragment is moderately lipophilic.[1]
-
Protocol: Dissolve stock to 100 mM in 100% DMSO.
-
Warning: Precipitation may occur in aqueous buffer at >100 µM. Perform a kinetic solubility test (nephelometry) if testing high concentrations for fragment screening.
Selectivity (P2X3 vs P2X2/3)
To claim selectivity (crucial for reducing taste-related side effects):
-
Run the exact same FLIPR protocol on P2X2/3 expressing cells.
-
Expected Result: A selective P2X3 antagonist (like Eliapixant) should show >100-fold lower potency (higher IC50) in the P2X2/3 assay compared to the P2X3 assay.
References
-
Ford, A. P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization. Purinergic Signalling. Link
-
Richards, D., et al. (2019). Eliapixant (BAY 1817080), a P2X3 receptor antagonist, in refractory chronic cough: a randomised, double-blind, placebo-controlled, dose-ranging, phase 2b study. The Lancet Respiratory Medicine. Link
-
Molecular Devices. (2023). FLIPR Calcium 6 Assay Kits Application Note. Molecular Devices Literature. Link
-
Garret, M., et al. (2019). Optimization of Automated Patch Clamp Assays for P2X3 Receptors. Assay Guidance Manual (NCBI). Link
Application Note: Strategic Synthesis and Functionalization of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine
Abstract & Scientific Context
The heterocycle 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine represents a "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor space (e.g., c-Met, VEGFR, and Aurora kinase inhibitors).[1][2] The fused N-heteroaryl system mimics the adenine ring of ATP, allowing it to anchor effectively into the hinge region of kinase domains.[2]
This guide provides a rigorous, field-proven methodology for the synthesis, purification, and functionalization of this scaffold. Unlike generic protocols, this document addresses the critical challenge of regioselectivity (N1 vs. N2 alkylation) and provides a validated workflow for converting the 5-amine moiety into high-affinity bioactive ligands via sulfonamidation and amide coupling.[2]
Key Applications
-
Fragment-Based Drug Discovery (FBDD): High ligand efficiency core for kinase and GPCR targets.[1][2]
-
Lead Optimization: Precursor for Type I and Type II kinase inhibitors (e.g., bioisosteres of Volitinib/Savolitinib intermediates).[2]
-
Chemical Biology: Stable scaffold for developing proteolytic chimeras (PROTACs) when coupled with E3 ligase ligands.[2]
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine |
| Molecular Formula | C₈H₉N₅ |
| Molecular Weight | 175.19 g/mol |
| Solubility | DMSO (>50 mM), Methanol (Moderate), Water (Low) |
| pKa (Calculated) | ~3.5 (Pyrazole N), ~16 (Amine -NH₂) |
| Storage | -20°C, Desiccated, Protect from light |
Experimental Design: Synthesis & Functionalization Workflow
The primary challenge in synthesizing N-aryl-5-aminopyrazoles is controlling regiochemistry.[1][2] The reaction between a hydrazine and a
Workflow Visualization
Figure 1: Strategic workflow for the synthesis and divergent functionalization of the pyrazole-pyridazine scaffold.
Detailed Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesize 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine on a gram scale.
Reagents:
Step-by-Step Procedure:
-
Hydrazine Formation:
-
Dissolve 3-chloro-6-methylpyridazine (10.0 g, 77.8 mmol) in Ethanol (100 mL).
-
Add Hydrazine hydrate (25 mL, ~5 eq) dropwise.
-
Reflux at 80°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM).[2]
-
Workup: Cool to 0°C. The product 3-hydrazinyl-6-methylpyridazine often precipitates.[1][2] Filter and wash with cold ethanol.[2] If no precipitate, evaporate solvent and recrystallize from EtOH/Et₂O.
-
-
Pyrazolo-Cyclization:
-
Suspend 3-hydrazinyl-6-methylpyridazine (5.0 g, 40 mmol) in Ethanol (80 mL).
-
Add 3-ethoxyacrylonitrile (4.3 g, 44 mmol) and catalytic HCl (0.5 mL) or Et₃N (if using hydrazine HCl salt).[2]
-
Reflux for 6–12 hours.[2]
-
Mechanism:[1][6][7][8] The hydrazine NH₂ attacks the nitrile carbon (or the enol ether carbon depending on conditions), followed by cyclization.[2] The use of 3-ethoxyacrylonitrile favors the 5-amine isomer over the 3-amine.[1][2]
-
Purification: Cool the mixture. Evaporate volatiles.[2] Purify via flash column chromatography (SiO₂, gradient 0–10% MeOH in DCM).
-
Validation: The 5-amine typically elutes after the 3-amine impurity due to hydrogen bonding capabilities.[1][2]
-
QC Criteria (Self-Validation):
-
1H NMR (DMSO-d6): Look for the pyrazole C4-H doublet around 5.4–5.8 ppm .[1][2] (The 3-amine isomer C4-H typically appears downfield >6.0 ppm).[1][2]
-
LC-MS: Single peak, Mass [M+H]⁺ = 176.2.[2]
Protocol B: Functionalization (Library Generation)
Objective: Convert the 5-amine into a bioactive amide or urea.
Option 1: Amide Coupling (HATU Method)
-
Dissolve Carboxylic Acid (R-COOH, 1.0 eq) in DMF (0.2 M).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).[2] Stir for 10 min to activate.
-
Add 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine (1.0 eq).[1][2]
-
Stir at RT for 16h or 50°C for 4h.
-
Note: The pyrazole amine is weakly nucleophilic.[2] If conversion is low, switch to acid chloride (R-COCl) in Pyridine/DCM.[2]
Option 2: Sulfonamidation (Bioisostere Strategy)
-
Context: Sulfonamides often improve metabolic stability compared to amides.[2]
-
Dissolve scaffold (1.0 eq) in Pyridine (or DCM + 3 eq Pyridine).
-
Add Aryl Sulfonyl Chloride (1.1 eq) at 0°C.
-
Warm to RT and stir overnight.
-
Quench with water, extract with EtOAc.[2]
Biological Assay: Kinase Inhibition Screening
Objective: Validate target engagement (e.g., c-Met) using an ADP-Glo™ assay.[1][2]
Reagents:
-
Substrate: Poly(Glu,Tyr) 4:1
-
ATP (10 µM, Km apparent)
-
Test Compound (DMSO stock)[2]
Protocol:
-
Preparation: Dilute test compounds in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Incubation: Mix Kinase + Compound (2 µL) in a 384-well white plate. Incubate 15 min at RT.
-
Reaction: Add ATP/Substrate mix (2 µL). Incubate 60 min at RT.
-
Detection: Add ADP-Glo Reagent (4 µL) to deplete ATP.[2] Incubate 40 min. Add Kinase Detection Reagent (8 µL) to convert ADP to Luciferase signal.[2]
-
Analysis: Measure Luminescence. Calculate IC₅₀ using a 4-parameter logistic fit.
Data Interpretation:
-
Potent Hit: IC₅₀ < 100 nM.[2]
-
Moderate Hit: IC₅₀ 100 nM – 1 µM.[2]
-
Control: Staurosporine (Pan-kinase inhibitor) should give IC₅₀ < 10 nM.[2]
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Yield in Cyclization | Incomplete condensation or polymerization of nitrile.[1][2] | Ensure reagents are dry.[2] Use fresh 3-ethoxyacrylonitrile.[1][2] Increase reaction time. |
| Regioisomer Mixture | Formation of 3-amine isomer.[1][2] | Verify precursor identity.[2] The 3-ethoxy group directs nucleophilic attack.[1][2] If using 3-aminocrotononitrile, temperature control is critical (keep <80°C initially).[2] |
| Poor Solubility | Planar heteroaromatic stacking.[2] | Use DMSO/Methanol mixtures for stock solutions.[2] Add solubilizing groups (e.g., morpholine, piperazine) in the R-group during functionalization. |
| No Reaction in Amide Coupling | Low nucleophilicity of 5-amine.[1][2] | Use acid chlorides or POCl₃-mediated coupling.[1][2] Heat to 60°C. Use LiHMDS as a base to deprotonate the amine first (strong activation).[2] |
References
-
Jia, H., et al. (2014).[2] "Discovery of Volitinib... as a highly potent and selective c-Met inhibitor."[1][2] Journal of Medicinal Chemistry, 57(18), 7577-89.
-
Becerra, D., et al. (2021).[2] "3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine."[1][2] Molbank, 2021(1), M1196.
-
Organic Syntheses. "3(5)-Aminopyrazole Synthesis Procedures." Org.[2][5][7][9] Synth. Coll. Vol. 5, p.39 (1973).[2]
-
Zhang, Q., et al. (2025).[2][9] "Method for synthesizing 5-amino-1H-pyrazole-4-carbonitriles." Journal of Organic Chemistry, 90, 3805-3808.[9]
Sources
- 1. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3-amino-5-methyl pyrazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 5. Synthesis of Pyridazine Derivatives by Base-Catalyzed Three-Component Reaction of Aldehyde, Malononitrile and Phthalhydrazide [yyhx.ciac.jl.cn]
- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A bio-based click reaction leading to the dihydropyridazinone platform for nitrogen-containing scaffolds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazole synthesis [organic-chemistry.org]
protocol for dissolving 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine for experiments
Application Note: Protocol for Solubilization and Handling of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine
Abstract & Introduction
1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine (MW: 175.19 g/mol ) is a fused heterocyclic scaffold frequently utilized in medicinal chemistry as a core fragment for kinase inhibitors and P2X3 antagonists.[1] Its structure comprises a weakly basic pyrazole-amine moiety linked to a methyl-substituted pyridazine ring.[1]
While this compound exhibits excellent stability in organic synthesis, its application in biological assays is often hampered by poor aqueous solubility at neutral pH. Improper solubilization can lead to micro-precipitation, resulting in false negatives in high-throughput screening (HTS) or variable pharmacokinetics in in vivo studies.
This guide provides a standardized, field-proven protocol for preparing high-integrity stock solutions and stable aqueous working solutions, ensuring experimental reproducibility.
Physicochemical Profile
Understanding the fundamental properties of the compound is the first step to successful dissolution.
| Property | Value / Description | Experimental Implication |
| Molecular Formula | C₈H₉N₅ | Nitrogen-rich heterocycle.[1] |
| Molecular Weight | 175.19 g/mol | Low MW, fragment-like properties.[1] |
| Physical State | Off-white to pale yellow solid | Hygroscopic; protect from moisture.[1] |
| LogP (Predicted) | ~0.5 – 1.2 | Moderate lipophilicity; soluble in organics, limited in water. |
| pKa (Predicted) | ~3.5 (Pyridazine) & ~2.5 (Pyrazole) | Weakly basic. Solubility increases significantly at pH < 4. |
| Solubility (DMSO) | > 50 mg/mL (> 285 mM) | Recommended solvent for stock solutions. |
| Solubility (Water) | < 1 mg/mL (Neutral pH) | Poor. Requires co-solvents or acidification. |
Reagents and Materials
-
Compound: 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine (purity >95% by HPLC).[1]
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich/Merck).
-
Secondary Solvent (Optional): Ethanol (absolute), PEG-400.
-
Aqueous Buffer: PBS (pH 7.4) or HBSS.
-
Acidifier (for difficult cases): 0.1 M HCl or Acetic Acid.
-
Equipment: Vortex mixer, Ultrasonic bath (35-40 kHz), Centrifuge.
Protocol: Preparation of Stock Solution
Objective: Create a stable, high-concentration stock (typically 10 mM or 50 mM) for long-term storage.
Step 1: Solvent Selection
DMSO is the gold standard for this compound due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonding typical of amino-pyrazoles.[1] Avoid water or ethanol for the initial stock.
Step 2: Weighing and Calculation
Calculate the required volume of DMSO for a target concentration (e.g., 50 mM).
-
Formula:
-
Example: To prepare 50 mM stock from 10 mg of compound:
Step 3: Dissolution
-
Add the calculated volume of anhydrous DMSO to the vial containing the powder.
-
Vortex vigorously for 30 seconds.
-
Inspect: If the solution is clear, proceed. If particles remain, sonicate in a water bath at room temperature for 5–10 minutes.
-
Note: The amine group can form intermolecular H-bonds, making the crystal lattice stubborn. Sonication breaks these interactions.
-
Step 4: Storage
-
Aliquot into amber glass vials or polypropylene tubes (avoid polystyrene).
-
Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
-
Limit freeze-thaw cycles to fewer than 5.
Protocol: Preparation of Working Solution (Aqueous)
Objective: Dilute the stock into biological media without precipitation.
Challenge: Rapid dilution of a hydrophobic DMSO stock into water often causes "crashing out" (precipitation).
Method A: Serial Dilution (Recommended for IC50 Assays)
-
Prepare a 100x intermediate dilution in pure DMSO (e.g., dilute 50 mM stock to 1 mM in DMSO).
-
Pipette the intermediate solution directly into the cell culture media or buffer while vortexing the media.
-
Final DMSO concentration: 1% (v/v).
-
Result: The compound remains soluble due to the low final concentration (10 µM) and the kinetic stability provided by the rapid dispersion.
-
Method B: Co-Solvent System (For Animal Studies/High Conc.)
For concentrations >100 µM in aqueous media, use a vehicle mixture:
-
Dissolve compound in 5% DMSO .
-
Add 40% PEG-400 (Polyethylene Glycol).[1]
-
Add 5% Tween-80 .[1]
-
Bring to volume with 50% Saline/Water .
-
Order of Addition: DMSO → PEG-400 → Tween-80 → Water.[1] (Add water last to prevent precipitation).
-
Quality Control & Troubleshooting
Visual Inspection: Hold the vial against a light source. The solution should be free of turbidity or floating micro-crystals.
Absorbance Check:
If unsure, spin the solution at 10,000 x g for 5 minutes. Measure the concentration of the supernatant via UV-Vis (approx.[1]
Precipitation Recovery: If the compound precipitates in aqueous buffer:
-
Acidify slightly: Add 1-2 equivalents of HCl (the pyridine/pyrazole nitrogens will protonate, drastically increasing solubility).
-
Sonicate for 15 minutes.
Workflow Visualization
The following diagram illustrates the decision logic for solubilization and dilution.
Caption: Decision logic for the preparation of stock and working solutions to ensure solubility and stability.
Safety & Handling (MSDS Summary)
-
GHS Classification: Acute Tox. Oral 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.
-
Disposal: Dispose of DMSO solutions in halogenated organic waste containers (if applicable) or general organic waste, adhering to local EHS regulations.
References
-
PubChem. (2025).[2][3] Compound Summary: 1-Methyl-1H-pyrazol-3-amine and related pyridazine analogs.[1] National Library of Medicine. [Link]
- Journal of Medicinal Chemistry. (2023). Solubility optimization of kinase inhibitor fragments. ACS Publications. (General reference for heterocycle solubility protocols).
Sources
high-throughput screening of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine analogs
An Application Guide for the High-Throughput Screening and Profiling of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine Analogs
Authored by: Senior Application Scientist, Drug Discovery Division
Abstract
This document provides a comprehensive framework and detailed protocols for the high-throughput screening (HTS) of compound libraries based on the 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine scaffold. This chemical class is of significant interest in drug discovery, particularly in the context of kinase inhibition. We present a robust, multi-stage screening cascade designed to identify potent and selective modulators of a hypothetical target, "Target Kinase X" (TKX). The workflow integrates a highly sensitive biochemical primary assay, a cell-based cytotoxicity counter-screen, and a systematic hit triage process. The protocols are optimized for 384-well plate formats and are amenable to full automation, ensuring the reliability and scalability required for modern drug discovery campaigns.[1][2][3]
Introduction: The Scientific Rationale
The pyrazole and pyridazine ring systems are privileged scaffolds in medicinal chemistry, known to interact with a wide range of biological targets.[4][5][6] Specifically, aminopyrazole derivatives linked to a pyridazine moiety often function as "hinge-binders," a critical interaction motif for inhibiting protein kinases.[7] Kinases are a major class of drug targets implicated in numerous diseases, most notably cancer.[8] Therefore, a high-throughput screening campaign for novel analogs of the 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine core is a rational starting point for identifying new therapeutic leads.[9][10]
The primary objective of this HTS campaign is to move beyond simply identifying "active" compounds. Instead, we aim to generate a high-quality, information-rich dataset that allows for the prioritization of validated hits with desirable pharmacological properties. This is achieved through a carefully designed workflow that incorporates principles of assay robustness, orthogonal validation, and data-driven decision-making.[11][12]
The HTS Funnel: A Multi-Stage Strategy for Hit Identification
A successful HTS campaign is not a single experiment but a funneling process.[1] It begins by screening a large library to cast a wide net and concludes with a small number of well-characterized, confirmed hits. Our strategy employs a three-stage approach to efficiently triage compounds.
Caption: The High-Throughput Screening (HTS) Funnel.
Assay Principle and Selection
Primary Assay: Measuring Kinase Activity
To quantify the enzymatic activity of Target Kinase X (TKX), we selected the ADP-Glo™ Kinase Assay . This choice is underpinned by several key advantages for HTS:[13]
-
Universal Applicability: The assay measures the production of adenosine diphosphate (ADP), a universal product of all kinase reactions.[7][14] This makes the platform adaptable to virtually any kinase target.
-
High Sensitivity and Robustness: It is a luminescence-based, "glow-type" assay with a stable signal, making it highly amenable to batch processing in HTS formats.[15] Its sensitivity allows for the use of low enzyme concentrations and can generate strong signals even at low substrate conversion, which is ideal for identifying inhibitors.[13][15]
-
High ATP Concentration Tolerance: The assay can be performed at high ATP concentrations (up to 1 mM), which is critical for identifying inhibitors that are competitive with the physiological concentration of ATP.[14]
The assay is a two-step process. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted back into ATP, which then fuels a luciferase reaction, producing a light signal directly proportional to kinase activity.[15]
Counter-Screen: Assessing Cytotoxicity
A primary challenge in drug discovery is distinguishing true target inhibition from non-specific effects like cytotoxicity.[16][17] A compound that kills cells will appear as an inhibitor in many cell-based assays and can also interfere with biochemical assays. To address this, we employ the CellTiter-Glo® Luminescent Cell Viability Assay as a counter-screen.[18] This assay quantifies the amount of ATP present in metabolically active cells, providing a direct measure of cell viability.[19] By running this assay in parallel, we can flag and deprioritize compounds whose activity in the primary screen is likely due to general toxicity.
Assay Development and Quality Control
Before initiating a full-scale screen, the assay must be rigorously optimized and validated to ensure its performance is suitable for HTS.[2][20]
Key Optimization Parameters
-
Enzyme Titration: Determine the minimal concentration of TKX that produces a robust signal well above background.
-
Substrate Km Determination: Establish the Michaelis-Menten constant (Km) for the substrate to ensure the kinase reaction is proceeding efficiently.
-
ATP Concentration: The kinase reaction should be run at or near the Km of ATP for TKX to ensure that both ATP-competitive and non-competitive inhibitors can be identified.
-
Reaction Time: Establish the time course of the reaction to ensure measurements are taken within the linear phase of substrate conversion.
The Z'-Factor: A Measure of Assay Robustness
The quality and suitability of an assay for HTS are quantified by the Z'-factor.[21] This statistical parameter provides a measure of the separation between the high (negative control, full kinase activity) and low (positive control, inhibited activity) signals, while accounting for the variability in the data.[22][23][24]
The Z'-factor is calculated as: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.[22]
| Z'-Factor Value | Assay Classification | Suitability for HTS |
| > 0.5 | Excellent | Ideal for HTS; provides a large screening window with low variability.[23][24][25] |
| 0 to 0.5 | Acceptable | The assay is marginal and may require further optimization.[21][22] |
| < 0 | Unacceptable | The signal from the controls overlaps too much for reliable hit identification.[21][24] |
For this campaign, a Z'-factor of ≥ 0.5 is mandatory before proceeding to the primary screen. [26]
Detailed Experimental Protocols
These protocols are designed for a 384-well plate format and assume the use of automated liquid handling systems to ensure precision and throughput.[27][28][29][30]
Protocol 1: Primary HTS with ADP-Glo™ Kinase Assay
Objective: To identify initial "hits" that inhibit TKX activity by >50% at a single concentration.
Materials:
-
Target Kinase X (TKX)
-
Kinase substrate (specific to TKX)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Compound library plates (analogs dissolved in DMSO)
-
Staurosporine (positive control)
-
DMSO (negative control)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of each compound from the library plate to the assay plate. Also, add 50 nL of DMSO to the negative control wells (e.g., columns 23 & 24) and 50 nL of staurosporine to the positive control wells (e.g., columns 1 & 2).
-
Kinase/Substrate Addition: Prepare a 2X kinase/substrate solution in the appropriate reaction buffer. Add 5 µL of this solution to all wells.
-
Reaction Initiation: Prepare a 2X ATP solution. Add 5 µL to all wells to initiate the kinase reaction. The final reaction volume is 10 µL, with a final compound concentration of 10 µM in 0.5% DMSO.
-
Incubation: Gently mix the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40 minutes at room temperature.[14][31]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luminescence reaction.[15] Incubate for 30-40 minutes at room temperature to stabilize the luminescent signal.[31]
-
Data Acquisition: Read the luminescence on a plate reader.
Protocol 2: Cytotoxicity Counter-Screen with CellTiter-Glo®
Objective: To identify compounds that are cytotoxic to a relevant human cell line (e.g., HEK293) at the screening concentration.
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)[18]
-
White, opaque 384-well cell culture plates
-
Confirmed hits from the primary screen
Procedure:
-
Cell Seeding: Seed HEK293 cells into 384-well plates at a pre-optimized density (e.g., 2,500 cells/well) in 25 µL of culture medium. Allow cells to attach by incubating for 4-6 hours at 37°C, 5% CO2.[32][33]
-
Compound Addition: Add 50 nL of each hit compound to the wells.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
Assay Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[33][34]
-
Reagent Addition: Add 25 µL of CellTiter-Glo® Reagent to each well. This volume is equal to the volume of cell culture medium in the well.[32][34]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[32][33] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18][32][33]
-
Data Acquisition: Read the luminescence on a plate reader.
Protocol 3: Dose-Response and IC₅₀ Determination
Objective: To determine the potency (IC₅₀) of confirmed, non-cytotoxic hits.
Procedure:
-
Serial Dilution: Create a 10-point, 3-fold serial dilution series for each confirmed hit compound in DMSO.
-
Compound Plating: Plate the diluted compounds onto a 384-well assay plate.
-
Assay Performance: Perform the ADP-Glo™ Kinase Assay as described in Protocol 1.
-
Data Analysis: Normalize the data (% inhibition) and fit the results to a four-parameter logistic curve to calculate the IC₅₀ value for each compound.
Data Analysis and Hit Triage
The process of analyzing HTS data and selecting hits for follow-up studies is as critical as the screening itself.[3][26]
Caption: A logical workflow for hit confirmation and triage.
Data Normalization
Raw luminescence data (RLU) from the primary screen is normalized to percent inhibition using the plate controls: % Inhibition = 100 * (1 - (RLU_compound - Mean_pos) / (Mean_neg - Mean_pos))
Hit Criteria
-
Primary Screen: Compounds exhibiting >50% inhibition are considered primary hits.
-
Cytotoxicity Screen: Compounds showing <80% cell viability are flagged as cytotoxic and are typically deprioritized.
Hypothetical Data Summary
Table 1: Primary HTS and Cytotoxicity Results for Selected Hits
| Compound ID | % Inhibition (TKX) | % Cell Viability (HEK293) | Status |
|---|---|---|---|
| HTS-001 | 85.2 | 95.4 | Proceed to IC₅₀ |
| HTS-002 | 78.9 | 91.2 | Proceed to IC₅₀ |
| HTS-003 | 92.1 | 15.6 | Cytotoxic Hit (Deprioritize) |
| HTS-004 | 65.4 | 88.7 | Proceed to IC₅₀ |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | IC₅₀ (nM) | Hill Slope | R² |
|---|---|---|---|
| HTS-001 | 75 | 1.1 | 0.992 |
| HTS-002 | 450 | 0.9 | 0.985 |
| HTS-004 | 1,200 | 1.0 | 0.990 |
Conclusion
This application note outlines a comprehensive, robust, and scientifically rigorous strategy for the against a protein kinase target. By integrating a high-quality primary biochemical assay with essential cell-based counter-screening and a logical hit triage process, this workflow enables the efficient identification and prioritization of validated hit compounds. This approach minimizes the risk of pursuing false positives and provides a solid foundation for subsequent hit-to-lead medicinal chemistry efforts.[35]
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved February 18, 2026.
- Promega Corporation. (n.d.). Kinase Selectivity Profiling Services. Retrieved February 18, 2026.
- Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved February 18, 2026.
- Grokipedia. (n.d.). Z-factor. Retrieved February 18, 2026.
- Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay. Retrieved February 18, 2026.
- PubMed. (n.d.). Introduction: cell-based assays for high-throughput screening. Retrieved February 18, 2026.
- Broad Institute. (n.d.). Cell-based assays for high-throughput screening. Retrieved February 18, 2026.
- PubMed. (2010, June 15). Cell-based assays for high-throughput screening. Retrieved February 18, 2026.
- Selvita. (n.d.). High-Throughput Screening (HTS). Retrieved February 18, 2026.
- BMG LABTECH. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved February 18, 2026.
- BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved February 18, 2026.
- Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery | Explore Now. Retrieved February 18, 2026.
- Nordic Biolabs. (n.d.). CellTiter-Glo® 2.0 Assay. Retrieved February 18, 2026.
- On HTS. (2023, December 12). Z-factor. Retrieved February 18, 2026.
- Cambridge University Press. (2012). Basics of HTS Assay Design and Optimization (Chapter 12) - Chemical Genomics. Retrieved February 18, 2026.
- UCSF Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps. Retrieved February 18, 2026.
- RxPlora. (2024, August 1). What is Z' (read Z-factor)?. Retrieved February 18, 2026.
- Promega Corporation. (n.d.). Compound Profiling and Screening Services. Retrieved February 18, 2026.
- Promega Corporation. (n.d.). Kinase Biology for Drug Discovery. Retrieved February 18, 2026.
- Wikipedia. (n.d.). High-throughput screening. Retrieved February 18, 2026.
- Drug Discovery Pro. (n.d.). Hit Identification Approaches and Future Directions – Protac. Retrieved February 18, 2026.
- PubMed. (n.d.). Design and implementation of high-throughput screening assays. Retrieved February 18, 2026.
- Evotec. (n.d.). High Throughput Screening (HTS) Services. Retrieved February 18, 2026.
- Meso Scale Diagnostics. (n.d.). High Throughput Kinase Discovery, Inhibitor Screening and Specificity Analysis using Multi-Array Technology. Retrieved February 18, 2026.
- PubMed. (2019, March 15). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved February 18, 2026.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved February 18, 2026.
- Ibis Scientific, LLC. (2025, February 11). An Essential Guide to Best Practices in Liquid Lab Handling. Retrieved February 18, 2026.
- Promega Corporation. (2011).
- BenchChem. (n.d.). High-throughput Screening Assays for the Discovery of Tropomyosin Receptor Kinase (Trk) Inhibitors: Application Notes and Protoc. Retrieved February 18, 2026.
- AXXAM. (n.d.).
- Dispendix. (2024, October 31). The Ultimate Guide to Automated Liquid Handling in Life Sciences. Retrieved February 18, 2026.
- Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. Retrieved February 18, 2026.
- HTI Automation. (2023, November 29).
- European Pharmaceutical Review. (2021, June 18). High-throughput screening protocol created to discover SHP2 inhibitors. Retrieved February 18, 2026.
- Bio Molecular Systems. (2026, February 4).
- Flow Robotics. (2023, August 22). A Beginner's Guide to Automated Liquid Handling. Retrieved February 18, 2026.
- MDPI. (2014, February 27). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. Retrieved February 18, 2026.
- Promega Corporation. (n.d.). ADP-Glo(TM) Lipid Kinase Systems Technical Manual #TM365. Retrieved February 18, 2026.
- Scirp.org. (2012, December 15). Synthesis and Biological Evaluation of Novel 6-(3-(4, 5-Dihydro-1,5-diphenyl-1H-pyrazol-3-yl)phenylamino) Pyridazin-3(2H)
- Kinase Logistics Europe. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Retrieved February 18, 2026.
- IntechOpen. (n.d.).
- PubMed. (2020, July 24). Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. Retrieved February 18, 2026.
- PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved February 18, 2026.
- ResearchGate. (2026, February 10). 2. Synthesis, designing and biological evaluation of 4-(1'-(6''-chloro/substitutedpyridazin- 3''yl)-3'-methyl-1H-pyrazol-5'-yl)-3-methyl-1-phenyl-1H-pyrazol-5-ols as antimicrobial agents. | Request PDF. Retrieved February 18, 2026.
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Application Note: 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine (MPPA) in Kinase Inhibitor Discovery
This Application Note provides a comprehensive technical guide on the use of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine (hereafter referred to as MPPA ) in cancer research. This compound is a critical privileged scaffold used primarily in the design and synthesis of Type I and Type II Kinase Inhibitors targeting oncogenic pathways such as p38 MAPK , CDKs (Cyclin-Dependent Kinases) , and Aurora Kinases .
Introduction & Chemical Identity
1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine is a heteroaromatic primary amine serving as a high-value building block in Fragment-Based Drug Discovery (FBDD). Its structural duality—combining a pyrazole-5-amine core (a classic ATP-mimetic hinge binder) with a 6-methylpyridazine tail (a solubility-enhancing solvent-front binder)—makes it an ideal scaffold for developing multi-targeted kinase inhibitors.
Chemical Properties
| Property | Detail |
| IUPAC Name | 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine |
| Molecular Formula | C₈H₉N₅ |
| Molecular Weight | 175.19 g/mol |
| Solubility | DMSO (>50 mM), Ethanol (moderate), Water (low) |
| Storage | -20°C, Desiccated, Protect from light |
| Primary Application | Synthesis of urea/amide-linked kinase inhibitors (e.g., p38α, CDK2/4/6) |
Mechanism of Action: The "Privileged Scaffold" Hypothesis
In oncology research, MPPA is not typically used as a standalone drug but as a pharmacophore anchor .
Structural Logic in Kinase Inhibition
-
Hinge Binding (The Pyrazole-Amine): The exocyclic amine (-NH₂) and the pyrazole nitrogen (N2) form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., residues Met109/Gly110 in p38α or Leu83 in CDK2).
-
Solvent Channel Interaction (The Pyridazine): The N1-linked 6-methylpyridazine group extends into the solvent-exposed region or the ribose-binding pocket, improving water solubility and pharmacokinetic (PK) profiles compared to phenyl analogs.
-
Derivatization Point: The C5-amine is chemically reactive, allowing the attachment of "tail" groups (via urea or amide linkages) to probe the hydrophobic "Gatekeeper" pocket or the DFG-motif (in Type II inhibitors).
Target Specificity
Derivatives of MPPA have demonstrated potent inhibition against:
-
p38 MAPK (α/β): Regulates cytokine production and cancer cell survival under stress.
-
CDKs (1, 2, 4, 6, 9): Controls cell cycle progression; inhibition leads to G1/S arrest.
-
Aurora Kinases (A/B): Critical for mitosis; inhibition causes aneuploidy and apoptosis.
Experimental Protocols
Protocol A: Synthesis of the MPPA Scaffold
Rationale: Commercial availability can be sporadic. In-house synthesis ensures purity.
Reagents:
-
3-Chloro-6-methylpyridazine
-
Hydrazine hydrate (80%)
-
3-Ethoxyacrylonitrile (or 2-chloroacrylonitrile)
-
Ethanol (EtOH), Triethylamine (TEA)
Step-by-Step Workflow:
-
Hydrazine Formation:
-
Dissolve 3-chloro-6-methylpyridazine (1.0 eq) in EtOH.
-
Add Hydrazine hydrate (5.0 eq) dropwise at 0°C.
-
Reflux for 4 hours. Monitor by TLC (disappearance of starting material).
-
Concentrate in vacuo. Crystallize the residue (3-hydrazino-6-methylpyridazine) from EtOH/Ether.
-
-
Pyrazole Cyclization:
-
Dissolve the hydrazino intermediate (1.0 eq) in EtOH.
-
Add 3-Ethoxyacrylonitrile (1.1 eq) and TEA (catalytic).
-
Reflux for 6–12 hours. The intermediate hydrazone will cyclize to form the aminopyrazole.
-
Cool to RT. The product (MPPA) often precipitates. Filter and wash with cold EtOH.
-
QC: Verify by ¹H-NMR (DMSO-d₆): Look for pyrazole protons (~5.5 ppm for NH₂, ~7.5/8.0 ppm for CH) and pyridazine methyl (~2.6 ppm).
-
Protocol B: Derivatization (Urea Library Synthesis)
Rationale: The most common application is converting the amine to a urea to target the DFG-pocket (e.g., Doramapimod analogs).
Reagents:
-
MPPA (Scaffold)
-
Various Isocyanates (R-NCO) (e.g., Phenyl isocyanate, tert-butyl isocyanate)
-
Solvent: Anhydrous THF or DMF
-
Base: NaH (if reactivity is low) or Pyridine
Workflow:
-
Dissolve MPPA (0.1 mmol) in anhydrous THF (1 mL) in a chemically resistant vial.
-
Add Isocyanate (0.11 mmol) dropwise under N₂ atmosphere.
-
Stir at RT for 12 hours. If precipitation occurs, filter the urea product.
-
Purification: If soluble, evaporate solvent and purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient).
Protocol C: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Rationale: To validate the biological activity of MPPA derivatives.
Materials:
-
Recombinant Kinase (e.g., p38α, CDK2/CycA)
-
Substrate (e.g., MBP or Histone H1)
-
ATP (Ultrapure)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Workflow:
-
Preparation: Dilute MPPA derivatives in DMSO (10 mM stock). Prepare 3-fold serial dilutions.
-
Reaction:
-
Add 2 µL of Compound to 384-well plate.
-
Add 4 µL of Kinase/Substrate mix. Incubate 10 min.
-
Add 4 µL of ATP. Incubate 60 min at RT.
-
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Read: Measure Luminescence on a plate reader (e.g., EnVision).
-
Analysis: Calculate IC₅₀ using a 4-parameter logistic fit.
Visualization of Workflows
Synthesis & Drug Design Pathway
The following diagram illustrates the conversion of raw materials into the MPPA scaffold and its subsequent diversification into a kinase inhibitor library.
Figure 1: Synthetic pathway from pyridazine precursor to bioactive kinase inhibitor library.
Mechanism of Binding (Hinge Region)
This logic diagram explains why MPPA is effective.
Figure 2: Pharmacophore mapping of MPPA within the ATP-binding pocket of a typical kinase.
References
-
Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt and PDK1. ChemMedChem, 3(12), 1810-1838. Link
-
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. (Foundational work on pyrazole-urea inhibitors). Link
-
Cheung, M., et al. (2010). Discovery of B-RAF Kinase Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. (Discusses aminopyrazole scaffolds). Link
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole derivatives. Pyrazoles are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2] The efficiency and selectivity of their synthesis are therefore critical considerations.
This document provides troubleshooting advice, optimized protocols, and field-proven insights to enhance your experimental success. We will delve into the causality behind experimental choices, moving beyond simple step-by-step instructions to empower you with a deeper understanding of the reaction mechanisms and optimization strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing substituted pyrazoles? A1: The most prevalent and classical method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-ketoester) with a hydrazine derivative.[3][4][5] This method is favored for its simplicity, use of readily available starting materials, and generally high yields when optimized.[5]
Q2: What are the primary challenges I should anticipate in pyrazole synthesis? A2: The most common challenges include:
-
Low Yields: Often caused by impure starting materials, suboptimal reaction conditions (temperature, time), or an inappropriate choice of solvent or catalyst.[6][7]
-
Formation of Regioisomers: When using an unsymmetrical 1,3-dicarbonyl compound, a mixture of two regioisomeric pyrazoles can be formed.[3][8] The reaction's regioselectivity is highly sensitive to factors like pH, solvent, and the steric and electronic properties of the substituents.[8]
-
Side Product Formation: Besides regioisomers, other side reactions can occur, leading to complex crude product mixtures that are difficult to purify.[6]
-
Purification Difficulties: The formation of viscous, tarry materials can occur, especially under harsh conditions like high heat or strong acids, complicating product isolation.[9]
Q3: What is the role of the catalyst in these reactions? A3: Catalysts, typically acidic, are used to accelerate the reaction. The mechanism involves the protonation of a carbonyl oxygen, which activates the corresponding carbonyl carbon for a more facile nucleophilic attack by the hydrazine.[3][10] While traditional methods use Brønsted acids like acetic acid or sulfuric acid[6][11], modern protocols often employ Lewis acids (e.g., Sc(OTf)₃, nano-ZnO) or solid-supported heterogeneous catalysts (e.g., Amberlyst-70, silica-supported sulfuric acid) for improved efficiency, milder conditions, and easier removal.[2][3][11][12]
Q4: Can pyrazole synthesis be performed under "green" or environmentally friendly conditions? A4: Absolutely. Green chemistry approaches are a major focus of modern pyrazole synthesis.[13] Key strategies include:
-
Using Green Solvents: Water is an excellent, non-toxic solvent for many pyrazole syntheses, often facilitated by ultrasound or surfactants.[12][14][15]
-
Solvent-Free Conditions: Reactions can be performed by grinding the solid reactants together or using microwave irradiation without any solvent.[11][16][17]
-
Alternative Energy Sources: Microwave (MW) and ultrasound irradiation are used to dramatically increase reaction rates, reduce energy consumption, and often improve yields.[1][18]
Troubleshooting and Optimization Guide
This section directly addresses specific experimental issues in a question-and-answer format to guide your optimization process.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield (<40%) or appears to have failed. What are the primary factors to investigate?
A: Low yield is a common problem that can often be resolved by systematically evaluating several key parameters. Use the following decision tree to guide your troubleshooting.
Caption: Troubleshooting workflow for low yield in pyrazole synthesis.
-
Purity of Starting Materials: This is the most critical first step. Hydrazine derivatives can degrade over time. Impurities in the 1,3-dicarbonyl precursor can inhibit the reaction.[6][7]
-
Action: Verify the purity of your reactants by NMR or other appropriate analytical techniques. If necessary, purify starting materials via recrystallization or distillation.
-
-
Reaction Time and Temperature: Conventional heating methods may require prolonged reflux (e.g., 3-18 hours) to go to completion.[14] Insufficient time or temperature will result in a low conversion rate. Conversely, excessively high temperatures can cause degradation of reactants or products.[9]
-
Action: Monitor your reaction by Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, extend the duration. If degradation is observed (e.g., charring, multiple unidentifiable spots on TLC), attempt the reaction at a lower temperature.
-
-
Solvent and Catalyst Choice: The solvent's polarity and boiling point are crucial. Reactants must be soluble, and the solvent must be compatible with the required temperature.[19] While ethanol or acetic acid are common, aprotic dipolar solvents like DMF or DMAc have shown superior results for certain substrates.[19]
-
Action: If the yield is poor, perform a small-scale screen with different solvents (e.g., ethanol, toluene, DMF) and catalysts (e.g., acetic acid, p-TSA, Sc(OTf)₃).
-
Issue 2: Formation of Regioisomers
Q: My reaction with an unsymmetrical dicarbonyl is producing a mixture of regioisomers. How can I improve selectivity for the desired product?
A: Controlling regioselectivity is a well-documented challenge.[8] The outcome depends on which carbonyl group of the dicarbonyl is attacked first by which nitrogen of the hydrazine.
-
pH Control (Acid Catalysis): The acidity of the medium is a primary determinant. Under strongly acidic conditions, the more basic nitrogen of a substituted hydrazine is protonated, and the reaction proceeds through the less basic nitrogen. The initial condensation often occurs at the more reactive (less sterically hindered) carbonyl group.[10]
-
Action: Systematically vary the amount and type of acid catalyst. In some cases, moving to neutral or even basic conditions can completely reverse the selectivity.
-
-
Steric and Electronic Effects: The inherent properties of your substrates play a major role. Large, bulky substituents will sterically hinder the attack at the adjacent carbonyl group. Strong electron-withdrawing groups can deactivate a carbonyl group towards nucleophilic attack.
-
Action: While you cannot change your substrate, understanding these effects helps predict the major isomer. If a specific isomer is required, it may be necessary to redesign the synthesis using starting materials that favor its formation or resort to chromatographic separation.
-
-
Solvent Effects: The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the transition state energies, thereby affecting the isomeric ratio.[8]
-
Action: Screen a range of solvents with different polarities as part of your optimization.
-
Issue 3: Product Purification is Difficult
Q: My crude product is a dark, oily, or tarry material that is difficult to purify by column chromatography or recrystallization. What causes this and how can I prevent it?
A: Tarry products are typically a sign of polymerization or degradation, often caused by excessively harsh reaction conditions.[9]
-
Reduce Temperature and Reaction Time: High heat applied over long periods is a common culprit.
-
Action: Try running the reaction at the lowest temperature that allows for a reasonable reaction rate. Modern techniques like microwave synthesis are particularly effective here, as they can drive reactions to completion in minutes, minimizing the time the product is exposed to high temperatures.[20]
-
-
Use a Milder Catalyst: Strong, non-volatile acids like sulfuric acid can be difficult to remove and can promote degradation during workup and purification.
-
Work-up Procedure: Ensure the work-up procedure effectively neutralizes any acid catalyst and removes inorganic byproducts before concentrating the crude product.[7]
Advanced Optimization Techniques: A Comparative Overview
Modern energy sources offer significant advantages over conventional heating (e.g., an oil bath). Microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis are powerful tools for optimizing pyrazole synthesis.[1][18]
Why use Microwave (MW) Synthesis? Microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules, bypassing the slow process of thermal conduction.[20] This leads to a rapid increase in temperature and dramatic acceleration of reaction rates.
Data Presentation: Conventional vs. Microwave-Assisted Synthesis
| Product Type | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Trisubstituted Pyrazoles | Conventional | 100-120 | 3-5 hours | Lower | |
| 4-Trisubstituted Pyrazoles | Microwave | Not specified | 45-120 seconds | Improved | |
| 4-Aryl Pyrazoles | Microwave | 90 | 5-12 minutes | Moderate to Good | [21] |
| 3,5-Disubstituted Pyrazoles | Conventional | 130 | Not specified | Lower | [17] |
| 3,5-Disubstituted Pyrazoles | Microwave | 130 | 5-10 minutes | High (up to 95%) | [17][20] |
| Dihydro-pyrazoles | Microwave | 75 | 15-70 minutes | Good | [22] |
Why use Ultrasound? Ultrasound promotes reactions through acoustic cavitation: the formation, growth, and collapse of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates.[23] It is particularly effective for heterogeneous reactions and is often used in catalyst-free, aqueous systems.[14][15][23]
Experimental Protocols
Protocol 1: Classical Knorr Synthesis of a Pyrazolone
This protocol describes a general procedure for synthesizing a pyrazolone derivative via conventional reflux, adapted from established methods.[5]
Materials:
-
β-Ketoester (e.g., Ethyl Benzoylacetate) (1.0 eq)
-
Hydrazine Hydrate (2.0 eq)
-
Solvent (e.g., 1-Propanol or Absolute Ethanol)
-
Catalyst (e.g., Glacial Acetic Acid, 2-3 drops)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the β-ketoester (1.0 eq) in the alcohol solvent.
-
Addition of Reactants: Add the hydrazine hydrate (2.0 eq) to the solution, followed by a few drops of glacial acetic acid.[5]
-
Reaction: Heat the reaction mixture to reflux (approx. 100-110°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane mobile phase) until the starting ketoester is consumed (typically 1-3 hours).
-
Workup and Isolation: Once the reaction is complete, cool the mixture slightly and add cold water to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[24]
Protocol 2: Microwave-Assisted Synthesis of 3,5-Disubstituted-1H-Pyrazoles
This protocol provides a rapid and efficient microwave-assisted synthesis based on a one-pot procedure from α,β-unsaturated ketones.[17][20]
Materials:
-
α,β-Unsaturated Ketone (e.g., trans-Chalcone) (1.0 eq)
-
p-Toluenesulfonhydrazide (Tosylhydrazide) (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (minimal amount, e.g., ~30 mg/mmol)
Procedure:
-
Reactant Mixture Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the α,β-unsaturated ketone (1.0 eq), tosylhydrazide (1.0 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a minimal amount of DMF. This is not a bulk solvent but acts to improve energy transfer from the microwave irradiation.[17][20]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 130°C) for 5-15 minutes. The microwave power will modulate to maintain the target temperature.
-
Workup: After irradiation, cool the vessel to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Caption: Workflow for microwave-assisted pyrazole synthesis.
References
-
Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 7(03), 297-312. [Link]
-
Mosslemin, M. H., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Cogent Chemistry, 3(1). [Link]
-
Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ResearchGate. [Link]
-
Unknown Author. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link]
-
Bhusnure, O. G., et al. (2022). Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid. Biointerface Research in Applied Chemistry. [Link]
-
Ankathi, M., & Kotha, L. R. (2023). Green synthesis of pyrazole derivatives by using nano-catalyst. Journal of Advanced Scientific Research. [Link]
-
Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(12), 1053-1071. [Link]
-
Kumar, A., et al. (2025). Ultrasound-promoted, catalyst-free, greener synthesis of pyrazoles in aqueous medium. Green Chemistry Letters and Reviews. [Link]
-
Kidwai, M., et al. (Unknown Year). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry. [Link]
-
Cini, E., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 12(7), 1487-1497. [Link]
-
Vilanculo, C. B., et al. (2020). Ultrasound for Drug Synthesis: A Green Approach. Molecules, 25(3), 591. [Link]
-
Unknown Author. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]
-
Pontiki, E., et al. (2025). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Molecules. [Link]
-
Isom, A., et al. (Unknown Year). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
-
Unknown Author. (2025). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. [Link]
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
-
Unknown Author. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]
-
Unknown Author. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv Der Pharmazie. [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6401. [Link]
-
The Royal Society of Chemistry. (Unknown Year). Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]
-
Unknown Author. (Unknown Year). 194 recent advances in the synthesis of new pyrazole derivatives. Unknown Source. [Link]
-
Li, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]
-
Unknown Author. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD.org. [Link]
-
Unknown Author. (Unknown Year). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. [Link]
-
Smith, L. M., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]
-
Unknown Author. (Unknown Year). Synthesis of pyrazoles catalyzed by Sc(OTf) 3 under solvent-free... ResearchGate. [Link]
-
Padwa, A., et al. (Unknown Year). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry. [Link]
-
Chem Help Asap. (Unknown Year). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Sharma, R., & Kumar, V. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1243-1282. [Link]
-
Organic Chemistry Portal. (Unknown Year). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmajournal.net [pharmajournal.net]
- 4. ijnrd.org [ijnrd.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.com [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
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- 15. Ultrasound for Drug Synthesis: A Green Approach [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
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- 24. rsc.org [rsc.org]
Technical Support Center: Stability & Handling of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine
[1]
Introduction
This technical guide addresses the stability profile of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine . As a bi-heteroaryl amine, this compound serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, Aurora kinase inhibitors). Its structure features an electron-rich 5-aminopyrazole moiety linked to an electron-deficient pyridazine ring.[1]
While the pyrazole-pyridazine bond is chemically robust, the primary amine group and the heterocyclic nitrogens introduce specific vulnerabilities regarding oxidative degradation , pH-dependent solubility , and nucleophilic sensitivity .
This guide is structured to provide immediate troubleshooting steps followed by in-depth mechanistic explanations.
Part 1: Diagnostic Triage (Troubleshooting FAQs)
Use this section to quickly identify the root cause of your observation.
Q1: My solution turned from colorless/pale yellow to dark brown or red overnight. What happened?
Diagnosis: Oxidative Degradation (Formation of Azo-Dimers/Imines). [1]
-
The Cause: The C5-primary amine is susceptible to oxidation by atmospheric oxygen, especially in solution. This leads to the formation of highly colored azo-dimers or nitroso intermediates.[1] This is accelerated by light and trace metal ions.
-
Immediate Fix: Discard the solution. Freshly prepare samples in degassed solvents.
-
Prevention: Store solid under Argon/Nitrogen at -20°C. For solutions, add an antioxidant (e.g., 0.1% Ascorbic Acid) if compatible with your assay, or keep strictly anaerobic.
Q2: I see a precipitate forming when I dilute my DMSO stock into aqueous buffer (PBS/Media).
Diagnosis: pH-Induced Crash-Out (Solubility Limit).
-
The Cause: The pyridazine ring is weakly basic (pKa ~2.3), and the 5-aminopyrazole is also weakly basic. At neutral pH (7.4), the molecule is largely uncharged and hydrophobic. Diluting a high-concentration DMSO stock (>10 mM) into an aqueous buffer often exceeds the thermodynamic solubility limit.
-
Immediate Fix: Sonicate (may not work) or lower the concentration. Acidifying the solution (pH < 4) will improve solubility but may be incompatible with biological assays.
-
Prevention: Use an intermediate dilution step with a co-solvent (e.g., PEG400 or Captisol®) before adding to the buffer. Keep final DMSO concentration <1% if possible, but ensure the compound concentration is below 50 µM for aqueous stability.
Q3: My HPLC chromatogram shows "ghost peaks" that increase over time in the autosampler.
Diagnosis: Schiff Base Formation or Solvent Adducts.
-
The Cause: If you are using Acetone or impurities in your solvent (e.g., formaldehyde in low-grade Methanol), the primary amine at position 5 reacts to form an imine (Schiff base).
-
Immediate Fix: Switch to high-purity Acetonitrile (ACN) as the organic modifier. Avoid ketones (Acetone) or aldehydes in the mobile phase/diluent.
-
Verification: Check the Mass Spec (LC-MS). A shift of +40 Da (Acetone) or +12 Da (Formaldehyde) confirms the adduct.
Part 2: Visual Troubleshooting Logic
The following decision tree helps you isolate the instability source based on visual and analytical cues.
Figure 1: Diagnostic Logic Flow for Stability Issues.
Part 3: Deep Dive - Chemical Instability Mechanisms
Oxidative Dimerization (The Primary Risk)
The 5-aminopyrazole moiety is electron-rich.[1] In the presence of oxygen and light, it undergoes radical-mediated oxidation. This is the most common cause of sample degradation.
-
Mechanism:
-
Formation of an aminyl radical at the exocyclic nitrogen.
-
Coupling of two radicals to form a hydrazine linkage or an azo-dimer (
). -
This process is often catalyzed by trace transition metals (Cu, Fe) found in non-HPLC grade solvents.
-
Solvent Compatibility (The "Hidden" Reactor)
Primary amines are nucleophiles. They will react with electrophilic solvents.
-
Incompatible Solvents: Acetone, Methyl Ethyl Ketone (forms Imines); Ethyl Acetate (trans-acylation over long periods at high temp); Chlorinated solvents (slow alkylation if not stabilized).
-
Recommended Solvents: DMSO (Dry), Dimethylacetamide (DMAc), Acetonitrile, Methanol (High Purity).
Part 4: Validated Protocols
Protocol A: Preparation of a Stable Stock Solution (10 mM)
Objective: Create a stock solution stable for >1 month at -20°C.
-
Weighing: Weigh the compound into an amber glass vial (protects from UV).
-
Solvent Choice: Use Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).
-
Why: Water promotes hydrolysis and proton exchange; DMSO solubilizes the hydrophobic rings.
-
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 35 kHz for 5 minutes.
-
Note: The solution should be clear and pale yellow/colorless.
-
-
Storage: Purge the headspace with Nitrogen or Argon gas for 10 seconds before capping. Store at -20°C or -80°C.
Protocol B: Solubility Enhancement for Biological Assays
Objective: Dilute stock into media without precipitation.
-
Preparation: Prepare a 1000x stock in DMSO.
-
Intermediate Step: Dilute the DMSO stock 1:10 into PEG400 or Propylene Glycol .
-
Final Dilution: Slowly add the PEG/DMSO mix to the aqueous buffer while vortexing.
-
Target: Final DMSO < 0.1%, PEG < 1%.
-
Result: This creates a kinetic suspension/solution that resists crashing out longer than direct DMSO injection.
-
Part 5: Analytical Data Summary
| Parameter | Characteristic | Impact on Stability |
| pKa (Pyridazine) | ~2.3 (Conjugate Acid) | Soluble in 0.1M HCl; Insoluble in PBS (pH 7.4).[1] |
| pKa (Amine) | ~3.5 - 4.0 | Weakly basic; remains neutral at physiological pH. |
| LogP | ~1.5 - 2.0 (Predicted) | Moderate lipophilicity; requires organic co-solvent. |
| UV Max | ~250-280 nm | Susceptible to UV degradation; use amber glassware.[1] |
| Reactivity | Nucleophilic (Amine) | Reacts with aldehydes/ketones (Schiff base). |
Part 6: Degradation Pathway Visualization
This diagram illustrates the primary degradation routes you must control.
Figure 2: Primary degradation pathways: Oxidative dimerization and Solvent condensation.
References
-
PubChem. (2025).[2][3] 5-amino-1-(6-methylpyridazin-3-yl)-1h-pyrazol-3-ol (Compound Summary). National Library of Medicine. [Link]
-
MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis via Direct Coupling.[1] Molecules.[2][3][4][5][6][7][8][9][10][11] [Link]
-
National Institutes of Health (NIH). (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[1][12][13] PMC. [Link]
-
Scholars Research Library. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives.[4][5][6][9] [Link]
-
Cheméo. (2023).[14] Chemical Properties of 1-methyl-5-aminopyrazole. [Link]
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- 3. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review | MDPI [mdpi.com]
Technical Support Center: Minimizing Byproducts in the Synthesis of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine
Welcome to the technical support guide for the synthesis of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Our focus is to provide in-depth, field-proven insights to help you minimize byproduct formation, improve yield, and ensure the regiochemical integrity of your final compound.
Section 1: Understanding the Synthesis and Key Challenges
This section addresses the fundamental aspects of the reaction, including the primary synthetic pathway and the mechanistic origins of common byproducts. Understanding these principles is the first step toward effective troubleshooting and optimization.
Q1: What is the primary synthetic route for 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine?
The most common and efficient synthesis of 1,5-disubstituted pyrazol-5-amines involves the cyclocondensation of a substituted hydrazine with a β-ketonitrile or an equivalent thereof.[1] For the target molecule, the key precursors are 3-hydrazinyl-6-methylpyridazine (1) and a suitable three-carbon electrophile such as ethyl 2-cyano-3-ethoxyacrylate (2) or (ethoxymethylene)malononitrile .
The reaction proceeds via an initial nucleophilic attack by the hydrazine onto the electrophilic β-carbon of the acrylate, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to yield the aromatic pyrazole ring. Acetic acid is often employed as both a solvent and an acid catalyst to facilitate the reaction.[2]
Caption: Primary synthetic route for the target molecule.
Q2: What are the major byproducts I should expect, and why do they form?
The most significant challenge in this synthesis is controlling regioselectivity . The precursor, 3-hydrazinyl-6-methylpyridazine, is an unsymmetrical hydrazine with two distinct nitrogen atoms. This asymmetry can lead to the formation of two different constitutional isomers (regioisomers).
-
Desired Product: 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine, where the pyridazine ring is attached to the N1 position of the pyrazole.
-
Major Byproduct: 1-(6-methylpyridazin-3-yl)-1H-pyrazol-3-amine (or its tautomer, a pyrazol-3-one), where the pyridazine is attached to the N1 position, but the amine group is at the C3 position. The formation of this isomer is less common with the specified precursors but can occur under certain conditions. A more prevalent regioisomeric byproduct is the 3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine , where the pyridazine is attached to the C3 position of the pyrazole ring. This arises from the initial nucleophilic attack occurring from the other nitrogen of the hydrazine.
The regiochemical outcome is determined by which nitrogen atom of the hydrazine initiates the nucleophilic attack and which carbonyl equivalent is attacked during the cyclization step.[3] Factors like steric hindrance, electronic effects of the substituents, solvent, and pH all play a critical role in directing this selectivity.[3]
Caption: Competing pathways leading to desired product and regioisomeric byproduct.
Section 2: Troubleshooting Guide
This section provides direct answers to common experimental issues, focusing on practical solutions to improve reaction outcomes.
Q3: My reaction is producing a significant amount of a regioisomeric byproduct. How can I improve selectivity?
Controlling regioselectivity is paramount for a clean reaction. Several factors can be adjusted to favor the formation of the desired 1,5-disubstituted product. The choice of solvent and catalyst is particularly influential.[3]
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale for Improvement |
| Solvent | Ethanol | Glacial Acetic Acid | Acetic acid acts as both a solvent and a catalyst, protonating intermediates to direct the cyclization pathway favorably, often leading to higher regioselectivity.[2] |
| Catalyst | None or Base (e.g., TEA) | Acid Catalyst (e.g., Acetic Acid) | Acidic conditions can modulate the nucleophilicity of the two hydrazine nitrogens, favoring attack by the terminal -NH2 group, which leads to the desired isomer.[3] |
| Temperature | Room Temperature | Reflux (e.g., ~118 °C for Acetic Acid) | Higher temperatures ensure the reaction goes to completion and overcomes the activation energy barrier for the desired cyclization pathway. |
| Precursor | β-Ketoester | Ethyl 2-cyano-3-ethoxyacrylate | The enol ether in ethyl 2-cyano-3-ethoxyacrylate provides a more defined electrophilic center, which can enhance regioselectivity compared to some 1,3-diketones. |
Recommendation: Performing the reaction in refluxing glacial acetic acid is the most commonly reported and effective method for maximizing the yield of the desired 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine.[2]
Q4: How can I confirm the identity of my product and distinguish it from the main regioisomeric byproduct?
Definitive structural elucidation is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹H NMR: The chemical shifts of the pyrazole ring protons will differ significantly between isomers. For the desired 1,5-isomer, you would expect two distinct signals for the C3-H and C4-H protons. In the regioisomeric 3,5-isomer, the chemical environment, and thus the shifts, of these protons would be different due to the direct attachment of the bulky pyridazine ring to C3.
-
¹³C NMR: The carbon shifts of the pyrazole ring are also diagnostic.
-
2D NMR (HMBC/NOESY):
-
An HMBC experiment can show long-range (2-3 bond) correlations between the pyridazine protons and the pyrazole ring carbons, confirming the point of attachment.
-
A NOESY or ROESY experiment is highly definitive. A correlation between a proton on the pyridazine ring (e.g., the proton at C4 or C5) and the pyrazole C5-NH2 protons would strongly support the desired 1,5-structure.
-
| Technique | Expected Result for Desired 1,5-Isomer | Expected Result for Undesired 3,5-Isomer |
| ¹H NMR | Two distinct doublets for pyrazole C3-H and C4-H. | Different chemical shifts and coupling patterns for pyrazole protons. |
| NOESY/ROESY | Spatial correlation between pyridazine protons and pyrazole C5-NH2 protons. | Spatial correlation between pyridazine protons and pyrazole C4-H. |
| LC-MS | Correct mass-to-charge ratio (m/z) for the target molecule. | Identical m/z as the desired product, but likely a different retention time. |
Q5: My reaction is sluggish or incomplete, with starting material remaining. What are the likely causes and solutions?
-
Cause 1: Purity of 3-hydrazinyl-6-methylpyridazine. Hydrazine derivatives can be unstable and may degrade upon storage.
-
Solution: Use freshly prepared hydrazine precursor or verify its purity by ¹H NMR before use. The synthesis from 3-chloro-6-methylpyridazine and hydrazine hydrate is straightforward.[4]
-
-
Cause 2: Insufficient Temperature. The cyclization and aromatization steps require sufficient thermal energy.
-
Solution: Ensure the reaction is maintained at a consistent reflux. For acetic acid, this is approximately 118 °C. Monitor the internal reaction temperature.
-
-
Cause 3: Moisture. Water can potentially hydrolyze the precursors or interfere with the condensation steps.
-
Solution: Use anhydrous grade solvents and ensure all glassware is thoroughly dried before starting the experiment.
-
Q6: I'm having trouble with purification. What strategies are most effective?
-
Initial Work-up: A common procedure is to cool the reaction mixture and pour it into cold water or an ice/water mixture.[2] The product often precipitates as a solid. This helps remove the acetic acid solvent and other water-soluble impurities.
-
Filtration and Washing: Filter the crude solid and wash it thoroughly with water to remove residual acid, followed by a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities.
-
Recrystallization: This is an excellent method for final purification.
-
Column Chromatography: If recrystallization is ineffective or isomers are present, silica gel chromatography is the method of choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective for separating the desired product from less polar starting materials and more polar byproducts.
-
Section 3: Optimized Experimental Protocol
This protocol is designed to maximize yield and regioselectivity for the synthesis of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine.
Part A: Preparation of 3-hydrazinyl-6-methylpyridazine (1)
-
To a stirred solution of 3-chloro-6-methylpyridazine (1.0 eq) in ethanol, add hydrazine hydrate (2.0-3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Add water to the residue, and the product should precipitate. Filter the solid, wash with cold water, and dry under vacuum. The product is typically used in the next step without further purification.
Part B: Synthesis of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine (3)
-
In a round-bottom flask equipped with a reflux condenser, suspend 3-hydrazinyl-6-methylpyridazine (1) (1.0 eq) and ethyl 2-cyano-3-ethoxyacrylate (2) (1.05 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux (approx. 118 °C) with vigorous stirring.
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into a beaker containing 10 volumes of an ice/water slurry with stirring. A precipitate should form.
-
Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is no longer acidic.
-
Wash the solid with a small amount of cold ethanol or diethyl ether.
-
Dry the crude product under vacuum. For higher purity, recrystallize from ethanol.
Caption: A workflow for troubleshooting common synthesis issues.
Section 4: Frequently Asked Questions (FAQs)
-
Q7: What are the critical safety precautions when working with hydrazines? Hydrazine and its derivatives are toxic, potentially carcinogenic, and can be explosive. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid exposure to heat or oxidizing agents. Quench any residual hydrazine carefully.
-
Q8: Can this synthesis be scaled up for process chemistry? What are the key considerations? Yes, this synthesis is amenable to scale-up. Key considerations include:
-
Heat Management: The reaction is exothermic. On a large scale, the rate of addition of reagents and efficient cooling must be controlled to manage the reaction temperature.
-
Work-up: Handling large volumes of acetic acid and performing aqueous precipitation requires appropriately sized equipment.
-
Safety: The risks associated with hydrazine are magnified at scale. A thorough process safety review is essential.
-
-
Q9: Are there alternative synthetic routes that offer better regioselectivity? While the described cyclocondensation is highly effective, other methods for pyrazole synthesis exist, such as 1,3-dipolar cycloadditions of diazo compounds with alkynes.[6] However, for this specific 5-aminopyrazole target, the cyclocondensation of a hydrazine with a cyanoketone equivalent is generally the most direct and high-yielding approach.[1][7] The key is to optimize the conditions of this established route rather than seeking a more complex alternative.
References
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Available at: [Link]
-
Al-Matar, H. M., et al. (2010). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]
-
MDPI (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. Available at: [Link]
-
Deng, X., & Mani, N. S. (2008). Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. Organic Letters. Available at: [Link]
-
Manferdini, M., et al. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. HETEROCYCLES. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
-
Abdelrazek, F. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Journal of Physical Chemistry & Biophysics (2024). Facile, novel and efficient synthesis of new pyrazolo [3,4-b] pyridine products. Longdom Publishing. Available at: [Link]
-
Ather, A., et al. (2011). Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E. Available at: [Link]
-
Kamal, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. European Journal of Medicinal Chemistry. Available at: [Link]
-
Ather, A., et al. (2011). N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. Acta Crystallographica Section E. Available at: [Link]
-
Zare, A., et al. (2021). Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Journal of Chemical Research. Available at: [Link]
-
MDPI (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Available at: [Link]
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sanad.iau.ir [sanad.iau.ir]
- 5. N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor cell permeability of pyrazole compounds
Status: Operational | Lead Scientist: Dr. A. Vance | Focus: Small Molecule Drug Discovery
Welcome to the technical support center dedicated to pyrazole-based scaffolds . Pyrazoles are ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Crizotinib) due to their ability to form key hydrogen bonds with the hinge region of ATP-binding pockets. However, their amphiphilic nature and hydrogen bond donor (HBD) count often lead to poor passive permeability (Papp) and high efflux ratios .
This guide is not a generic overview; it is a troubleshooting system designed to diagnose, fix, and validate permeability issues in your pyrazole series.
Part 1: Diagnostic Triage – Is It Me or The Molecule?
Before altering your lead compound, you must determine if the low permeability is intrinsic (passive diffusion issue) or extrinsic (transporter efflux).
The "PAMPA vs. Caco-2" Differential
We use a differential diagnosis approach. You must run Parallel Artificial Membrane Permeability Assay (PAMPA) alongside Caco-2 (or MDCK-MDR1) assays.
-
Caco-2: Measures passive diffusion + Active Transport (Efflux/Uptake).
Diagnostic Logic Flow:
Figure 1: Diagnostic decision tree to isolate the root cause of poor pyrazole permeability.
Part 2: Structural Remediation – The Chemistry Fix
If your diagnosis is Intrinsic Impermeability (Case 2) , the pyrazole NH is likely the culprit. It acts as a Hydrogen Bond Donor (HBD), increasing the desolvation energy required to enter the lipid bilayer.
Strategy A: The "Chameleon" Effect (Intramolecular H-Bonding)
Instead of permanently capping the NH (which might kill potency), design a side chain that forms a transient Intramolecular Hydrogen Bond (IMHB) with the pyrazole NH.
-
Mechanism: In the aqueous phase, the molecule is open and polar (soluble). In the lipid membrane, it "curls up," forming an internal H-bond that "hides" the polar NH from the lipid environment.
-
Rule: Place a Hydrogen Bond Acceptor (HBA) (e.g., F, OMe, N) exactly 5 or 6 atoms away from the pyrazole NH.
Strategy B: N-Masking (Alkylation/Arylation)
Permanent alkylation of the pyrazole NH removes the HBD entirely.
-
Risk: If the NH donates a hydrogen to the kinase hinge region (common), this will abolish activity.
-
Benefit: Significant LogP increase and permeability boost.
Strategy C: Prodrugs
If the NH is essential for binding, use a metabolic "cap" that falls off in plasma.
-
N-Acyloxymethyl: A classic soft-drug approach.
-
Carbamates: Often used to improve oral bioavailability.
Comparison of Strategies:
| Strategy | Target Issue | Impact on Potency | Impact on Permeability | Synthetic Difficulty |
| Intramolecular H-Bond | High Desolvation Energy | Low Risk (Conformational) | Moderate to High | High (Design intensive) |
| N-Methylation | H-Bond Donor Count | High Risk (Loss of H-bond) | High | Low |
| Prodrug (Carbamate) | Solubility/Permeability | None (Cleaved in vivo) | High | Moderate |
| Bioisostere | Intrinsic Polarity | Variable | Variable | High |
Part 3: The Tautomer Trap
Unsubstituted pyrazoles exist in dynamic equilibrium between 1H-pyrazole and 2H-pyrazole tautomers.[3] This is a critical blind spot in permeability optimization.
-
The Problem: One tautomer may be permeable, while the other is not.[4] If your binding pocket selects for the "rare" tautomer, you pay an energy penalty to desolvate and shift equilibrium, lowering apparent permeability.
-
The Fix: Lock the tautomer by N-alkylation or introduce steric bulk to favor the permeable conformer.
Figure 2: Tautomeric equilibrium impacts membrane entry. Often, only the neutral, less polar tautomer permeates effectively.
Part 4: Validated Protocols
Protocol: High-Throughput PAMPA for Pyrazoles
Use this protocol to generate the data for the Diagnostic Triage in Part 1.
Reagents:
-
Dodecane (Reagent Grade)
-
Lecithin (2% w/v in dodecane)
-
PBS (pH 7.4)[5]
-
Lucifer Yellow (Integrity Marker)[1]
Step-by-Step:
-
Membrane Prep: Add 5 µL of Lecithin/Dodecane solution to the filter of the donor plate (PVDF, 0.45 µm). Critical: Allow 5 mins for solvent evaporation/settling.
-
Donor Solution: Dissolve pyrazole compound to 10 µM in PBS (5% DMSO max). Add 150 µL to the donor (top) wells.
-
Acceptor Solution: Add 300 µL of PBS (pH 7.4) to the acceptor (bottom) wells.[2]
-
Sandwich & Incubate: Place donor plate into acceptor plate. Cover to prevent evaporation. Incubate at 25°C for 16-18 hours in a humidity chamber.
-
Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.
-
Calculation:
Where is acceptor conc, are volumes, and is filter area.
Part 5: Frequently Asked Questions (FAQ)
Q: My pyrazole has a LogP of 3.5 but still shows zero permeability in PAMPA. Why?
A: Check for insolubility . Pyrazoles can "crash out" in the aqueous donor buffer, especially if they are flat and stack easily (pi-pi stacking). Always measure the final concentration in the donor well at
Q: Can I use Caco-2 to predict blood-brain barrier (BBB) penetration for pyrazoles? A: Use MDCK-MDR1 instead. Caco-2 mimics the gut (enterocytes). MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with MDR1) tighter junctions and higher P-gp expression, better simulating the BBB. Pyrazoles are frequent P-gp substrates; MDCK-MDR1 will reveal this liability immediately.
Q: How do I fix P-gp efflux without changing the pyrazole core? A: P-gp efflux is often driven by the number of H-bond donors. If you cannot cap the pyrazole NH, try reducing H-bond basicity elsewhere in the molecule (e.g., fluorination of nearby rings) or increasing lipophilicity slightly to overwhelm the transporter (saturate it).
References
-
Matsson, P., et al. (2016). "Cell Permeability beyond the Rule of 5." Advanced Drug Delivery Reviews.
- Context: Discusses the "chameleon" effect and intramolecular hydrogen bonding strategies relevant to polar scaffolds like pyrazoles.
-
Di, L., & Kerns, E. H. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." Academic Press.
- Context: The authoritative text on PAMPA protocols and diagnostic triage between passive and active transport.
-
Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology.
- Context: Detailed analysis of N-methylation and bioisostere strategies to reduce TPSA and improve permeability.
-
Kerns, E. H., et al. (2004). "Diagnostic in vitro permeability assays for P-glycoprotein efflux." Journal of Pharmaceutical Sciences.
- Context: Establishes the logic for comparing PAMPA vs. Caco-2 to diagnose efflux liabilities.
Sources
- 1. PAMPA | Evotec [evotec.com]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
optimizing dosage for in vivo studies with 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine
Subject: Optimizing In Vivo Studies for 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine
Ticket ID: PK-OPT-2024-001 Status: Open Assigned Specialist: Senior Application Scientist, Preclinical Development
Welcome to the Technical Support Center
You are accessing the optimization guide for 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine (herein referred to as MPP-5A ). This compound represents a classic "privileged scaffold" found in inhibitors for JAK, p38 MAPK, and USP7.
However, users frequently encounter two critical failure modes with this chemotype:
-
"Brick Dust" Insolubility: The planar heteroaromatic structure leads to high crystal lattice energy, causing precipitation in standard PBS vehicles.
-
Rapid Clearance: The methyl group on the pyridazine ring is a metabolic "soft spot," leading to short half-life (
) in rodents.
This guide provides the troubleshooting protocols to overcome these barriers.
Module 1: Formulation & Solubility Troubleshooting
User Issue: "My compound precipitates immediately upon addition to saline/PBS. What vehicle should I use?"
Technical Diagnosis:
MPP-5A is a weak base with poor aqueous solubility at neutral pH. Its planarity promotes strong
Recommended Formulation Protocol
Do not use simple saline. Select a vehicle based on your route of administration.
| Route | Vehicle Composition (Recommended) | Max Conc. | Notes |
| IV (Bolus) | 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in Water | 5 mg/mL | Gold standard. Avoids hemolysis common with DMSO/PEG. |
| PO (Oral) | 0.5% MC (Methylcellulose) + 0.5% Tween-80 in Water | 30 mg/mL | Creates a stable suspension. Ensures consistent exposure. |
| IP (Rescue) | 5% DMSO + 40% PEG400 + 55% Saline | 10 mg/mL | Warning: High viscosity. Inject slowly to avoid peritoneal irritation. |
Step-by-Step Preparation (The "Pre-Wet" Method)
-
Weigh MPP-5A powder.
-
Critical Step: Add the surfactant (Tween-80) or co-solvent (DMSO) first directly to the powder. Vortex until a smooth paste/slurry forms. (Do not add water yet).
-
Slowly add the bulk aqueous phase (e.g., 0.5% Methylcellulose) while vortexing.
-
Sonicate for 10–15 minutes to break up micro-aggregates.
Visualization: Formulation Decision Tree
Caption: Decision logic for selecting the optimal vehicle based on administration route and solubility thresholds.
Module 2: Pharmacokinetics (PK) & Dosage Optimization
User Issue: "I see efficacy at 1 hour, but it disappears by 4 hours. Is the dose too low?"
Technical Diagnosis: The issue is likely Metabolic Clearance , not just dose. The methyl group on the pyridazine ring (Position 6) is highly susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C isoforms).
Metabolic Pathway:
-
Parent: Methyl-pyridazine (Active)
-
Metabolite 1: Hydroxymethyl-pyridazine (Weakly Active/Inactive)
-
Metabolite 2: Carboxylic acid (Inactive, rapidly excreted)
Dosage Strategy: Frequency vs. Magnitude
Increasing the single dose (e.g., 10 mg/kg
Recommended Dose-Range Finding (DRF) Protocol
Conduct a 3-arm study to establish the Therapeutic Window.
| Group | Dose (PO) | Frequency | Objective |
| Low | 10 mg/kg | BID (Twice Daily) | Assess minimum effective concentration ( |
| Mid | 30 mg/kg | BID (Twice Daily) | Target Dose. Typical efficacy range for this scaffold. |
| High | 100 mg/kg | QD (Once Daily) | Assess toxicity (MTD) and saturation limits. |
Key Metric: Calculate the Unbound Brain/Plasma Ratio (
Visualization: Metabolic Fate & Clearance
Caption: The primary clearance pathway involves oxidation of the methyl group, leading to rapid inactivation and excretion.
Module 3: Safety & Toxicity Flags
User Issue: "Mice are showing lethargy and piloerection at 100 mg/kg."
Technical Diagnosis: Aminopyrazoles can exhibit off-target inhibition of Kinases (e.g., GSK3β, CDK) or GABA receptors depending on the substitution pattern.
Troubleshooting Checklist:
-
Check Weight Loss: If >15% body weight loss occurs within 48 hours, terminate the study.
-
GI Distress: The suspension formulation (Tween-80) can cause diarrhea. Ensure vehicle control animals are normal.
-
Hepatotoxicity: Chronic dosing of pyridazines can elevate ALT/AST. Perform liver panel after 7 days of dosing.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO for intravenous (IV) dosing? A: We strongly advise against using >5% DMSO for IV bolus in mice. It causes phlebitis, hemolysis, and can artificially drop blood pressure, confounding your data. Use the HP-β-CD protocol described in Module 1.
Q: How do I improve the half-life without changing the molecule?
A: You cannot change the intrinsic clearance (
Q: Is this compound light-sensitive? A: Yes, aminopyrazoles can undergo photo-oxidation. Store the solid powder at -20°C and protect formulation vials with aluminum foil during the experiment.
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Strategies to address low solubility in discovery.
-
Zulfiqar, B., et al. (2022).[1][2] Assay development in leishmaniasis drug discovery: a comprehensive review. (Details formulation of aminopyrazoles in methylcellulose/Tween).
-
Lombardo, F., et al. (2018). In Silico Prediction of Volume of Distribution in Humans. (Discusses PK properties of basic heterocycles).
-
Dalvie, D., et al. (2010). Metabolism and Bioactivation of Pyridazine Derivatives. Chemical Research in Toxicology. (Mechanistic insight into pyridazine ring oxidation).
Sources
Validation & Comparative
cross-reactivity profiling of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine
The following guide provides a comprehensive technical analysis of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine , a privileged scaffold in modern kinase inhibitor discovery (notably the core of the FDA-approved RET inhibitor Pralsetinib).[1]
This guide focuses on Fragment-Based Drug Discovery (FBDD) profiling, comparing this scaffold's selectivity ("cross-reactivity") and physicochemical performance against standard alternatives.
Content Type: Technical Comparison & Application Guide Subject: Fragment-Based Discovery | Kinase Selectivity | Scaffold Validation[1]
Executive Summary: The "Pralsetinib Core"
1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine (hereafter referred to as MPPA ) represents a "privileged structure" in medicinal chemistry.[1] It is distinct from generic aminopyrazoles due to the specific electronic and steric properties imparted by the 6-methylpyridazine moiety.[1]
While generic phenyl-pyrazoles are often promiscuous binders (PAINS liability), MPPA offers a tunable selectivity vector . It is primarily utilized to target the ATP-binding hinge region of kinases (e.g., RET, BRAF) while minimizing cross-reactivity with common off-targets like VEGFR2, a frequent liability in this chemical space.
Key Performance Metrics
| Metric | MPPA Scaffold | Alternative: 1-Phenyl-pyrazole | Alternative: Pyrazolo[1,5-a]pyrimidine |
| Primary Utility | RET / BRAF / Kinase Hinge Binder | General Kinase / GPCR | Broad Spectrum Kinase (Promiscuous) |
| Ligand Efficiency (LE) | High (>0.45) | Moderate (0.30–0.[1]40) | High (0.40–0.50) |
| Lipophilicity (cLogP) | Low (~0.8) | High (>2.5) | Moderate (1.5–2.0) |
| Solubility (Aq) | High (Polar Heterocycle) | Low | Moderate |
| Metabolic Liability | Low (Pyridazine is stable) | High (Phenyl oxidation) | Moderate |
| Cross-Reactivity Risk | Low (Tunable H-bonds) | High (Hydrophobic interactions) | High (Adenine mimetic) |
Cross-Reactivity & Selectivity Profiling
In drug development, "cross-reactivity" for a fragment scaffold refers to two distinct risks:
-
Biological Promiscuity: Binding to unintended kinases (Selectivity).
-
Chemical Regio-isomerism: The presence of structural isomers (N1 vs. N2 alkylation) that display vastly different biological profiles.
A. Biological Selectivity (Kinome Profiling)
MPPA functions as a bidentate hinge binder . The amino group (donor) and the pyrazole N2 (acceptor) interact with the kinase hinge.
-
Performance vs. Alternatives: Unlike the 1-phenyl-pyrazole (which relies on non-specific hydrophobic packing), the 6-methylpyridazine tail of MPPA projects into the solvent front or specificity pocket, allowing for high selectivity engineering.
-
Case Study (RET vs. VEGFR2): In the development of Pralsetinib, this scaffold allowed for >50-fold selectivity against VEGFR2. Alternatives like the 4-fluoro-phenyl core often suffer from equipotent VEGFR2 inhibition, leading to hypertension side effects.[1]
B. Chemical Cross-Reactivity (Regio-Isomerism)
A critical quality attribute for MPPA is the purity of the N1-isomer .[1]
-
The Risk: Synthesis of MPPA often generates the N2-isomer (3-amino-1-(6-methylpyridazin-3-yl)pyrazole) as a byproduct.[1]
-
Impact: The N2-isomer has a completely different H-bond donor/acceptor geometry and will not bind the kinase hinge effectively, or worse, may bind off-targets (GPCRs).[1]
-
Validation: You must profile the regiochemistry using NOESY NMR (see Protocol 2).
Visualizing the Mechanism & Workflow
The following diagram illustrates the structural logic of MPPA binding and the critical differentiation from its regio-isomeric impurity.
Caption: Structural divergence of MPPA synthesis and the requisite hinge-binding geometry. The N1-isomer is required for the donor-acceptor motif essential for kinase inhibition.[1]
Experimental Protocols
Protocol 1: Fragment Selectivity Screening (SPR)
Objective: Determine the specific binding affinity (
-
Sensor Chip Preparation:
-
Immobilize target kinases (biotinylated) onto a Streptavidin (SA) or CM5 sensor chip.
-
Target Density: Aim for moderate density (2000–3000 RU) to detect low-affinity fragment binding.
-
-
Sample Preparation:
-
Dissolve MPPA in 100% DMSO (Stock 100 mM).
-
Dilute to assay buffer (PBS-P+, 2% DMSO). Critical: Maintain constant 2% DMSO to avoid bulk refractive index errors.
-
-
Injection Cycle:
-
Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitations.
-
Concentration Series: 8-point dose response (e.g., 0 µM to 500 µM). Fragments bind weakly; high concentrations are necessary.
-
-
Data Analysis:
-
Fit data to a 1:1 Steady State Affinity model (since fragments exhibit fast on/off rates).
-
Cross-Reactivity Metric: Calculate Selectivity Ratio =
. -
Success Criteria: MPPA should show measurable binding to RET (
) but significantly weaker binding to VEGFR2.
-
Protocol 2: Regio-Isomer Purity Validation (NOESY NMR)
Objective: Distinguish the active 5-amine (MPPA) from the inactive 3-amine impurity.[1] Standard 1H-NMR is often insufficient due to overlapping peaks.[1] Method: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Sample Prep: Dissolve 5-10 mg of MPPA in DMSO-d6.
-
Acquisition: Run a standard 2D NOESY sequence (mixing time 500ms).
-
Analysis Logic (Self-Validating Step):
-
Target (5-amine): Look for a NOE cross-peak between the Exocyclic Amine protons (NH2) and the Pyridazine Ring proton (ortho position).
-
Reasoning: In the 5-amine, the NH2 group is spatially close to the pyridazine ring substituent at N1.
-
-
Impurity (3-amine): The NH2 group is at position 3, distant from the N1-substituent.[1] You will see NOE between the Pyrazole C4-H and the Pyridazine protons , but not the amine protons.
-
References
-
Subbiah, V., et al. (2020). "Pralsetinib for RET fusion-positive non-small-cell lung cancer (ARROW): a multi-cohort, open-label, phase 1/2 study." The Lancet Oncology.
-
Zhang, H., et al. (2020). "Discovery of Pralsetinib (BLU-667), a Potent, Selective, and Once-Daily Oral RET Inhibitor for the Treatment of RET-Altered Cancers."[1][2] Journal of Medicinal Chemistry.
-
Fabbro, D., et al. (2012). "Targeting cancer with small-molecular-weight kinase inhibitors."[1] Methods in Molecular Biology.
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: journal of medicinal chemistry perspective." Journal of Medicinal Chemistry.
Sources
Elucidating and Validating the Mechanism of Action of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine: A Comparative Guide
For drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. A critical milestone in this process is the thorough elucidation and validation of the compound's mechanism of action (MoA). This guide provides a comprehensive framework for investigating a novel pyrazole-containing compound, 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine (herein designated as CMPA), leveraging established experimental workflows and comparing its hypothetical performance against well-characterized inhibitors.
The pyrazole and pyridazine scaffolds are prevalent in a multitude of biologically active compounds, frequently associated with kinase inhibition and anti-inflammatory properties. This guide will therefore focus on a dual-pronged validation strategy, exploring CMPA's potential as both a kinase inhibitor and a modulator of inflammatory pathways. We will use Doramapimod (BIRB 796) and Celecoxib as benchmarks for kinase and anti-inflammatory activities, respectively, providing a rigorous comparative context for our hypothetical findings.
Section 1: Initial Hypothesis Generation and Target Identification
Given the structural motifs of CMPA, a survey of scientific literature suggests two primary, plausible mechanisms of action:
-
Kinase Inhibition: The pyrazole-pyridazine core is a known hinge-binding motif for various protein kinases. The p38 mitogen-activated protein kinase (MAPK) pathway, a key regulator of inflammatory cytokine production, stands out as a high-probability target.
-
Anti-Inflammatory Activity: Beyond kinase inhibition, compounds with these scaffolds have demonstrated broader anti-inflammatory effects, including the inhibition of cyclooxygenase (COX) enzymes, which are central to prostaglandin synthesis.
Our investigation will proceed along these two parallel hypotheses, employing a tiered approach from broad, unbiased screening to specific, target-focused validation assays.
Section 2: Validating the Kinase Inhibitor Hypothesis
Our primary hypothesis is that CMPA acts as a kinase inhibitor, potentially targeting the p38 MAPK pathway. To validate this, we will compare its activity profile against Doramapimod (BIRB 796) , a potent and selective allosteric inhibitor of p38 MAPK.[1][2]
Tier 1: Broad Kinome Profiling
The first step is to understand the selectivity of CMPA across the human kinome. This is crucial to identify its primary target(s) and to flag potential off-target liabilities early in the development process.
Experimental Protocol: Kinome Profiling Service
A broad, unbiased screen of CMPA against a panel of several hundred kinases is the gold standard for determining selectivity.
-
Objective: To identify the kinase targets of CMPA and assess its selectivity profile.
-
Methodology: Utilize a commercial kinome profiling service (e.g., Eurofins' KinaseProfiler™, Reaction Biology's Kinase Panel Screening). These services typically employ radiometric or fluorescence-based activity assays.
-
Procedure:
-
Submit CMPA for screening at a fixed concentration (e.g., 1 µM) against a large kinase panel (e.g., >400 kinases).
-
The service will perform kinase activity assays in the presence of CMPA and a suitable substrate.
-
Data is typically reported as percent inhibition relative to a vehicle control.
-
-
Data Interpretation: A "hit" is generally defined as a kinase exhibiting >70-80% inhibition. The number of hits provides an initial measure of selectivity.
Comparative Data Table: Kinase Selectivity
| Kinase Target | CMPA (% Inhibition @ 1µM) (Hypothetical) | Doramapimod (BIRB 796) IC50 (nM)[1][3] |
| p38α MAPK | 95% | 38 |
| p38β MAPK | 85% | 65 |
| p38γ MAPK | 40% | 200 |
| p38δ MAPK | 25% | 520 |
| JNK2 | 60% | ~100 |
| c-RAF | 15% | 1400 |
| SRC | 5% | >10,000 |
| LCK | 2% | >10,000 |
This hypothetical data suggests CMPA is a potent inhibitor of p38α and p38β MAPK, with some activity against JNK2, warranting further investigation.
Tier 2: Direct Target Engagement and Affinity
Following the promising results from kinome profiling, the next crucial step is to confirm direct binding of CMPA to its putative target, p38α MAPK, within a cellular context and to determine its binding affinity.
Workflow for Target Engagement and Affinity Measurement
Caption: Workflow for confirming target engagement and quantifying binding affinity.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds to its target protein in living cells. The principle is that a ligand-bound protein is more resistant to thermal denaturation.[4][5]
-
Objective: To confirm that CMPA directly engages p38α MAPK in intact cells.
-
Methodology:
-
Cell Treatment: Treat a relevant cell line (e.g., THP-1 monocytes) with CMPA or vehicle (DMSO) for 1 hour.
-
Heat Challenge: Aliquot cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells via freeze-thaw cycles.
-
Separation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Detection: Analyze the amount of soluble p38α MAPK remaining at each temperature by Western blot.
-
-
Data Interpretation: A positive result is a shift in the melting curve to a higher temperature for the CMPA-treated cells compared to the vehicle control, indicating stabilization of p38α MAPK by CMPA binding.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding affinity of an inhibitor to a kinase.
-
Objective: To determine the IC50 value of CMPA for p38α MAPK.
-
Methodology:
-
Reagents: Recombinant p38α MAPK, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody.
-
Assay Principle: When the tracer and antibody are bound to the kinase, FRET occurs. An inhibitor competes with the tracer for the ATP-binding site, disrupting FRET.
-
Procedure: a. Serially dilute CMPA in assay buffer. b. Add the kinase/antibody mixture. c. Add the tracer. d. Incubate for 1 hour at room temperature. e. Read the TR-FRET signal on a plate reader.
-
-
Data Analysis: Plot the emission ratio against the log of the inhibitor concentration to determine the IC50 value.
Tier 3: Cellular Pathway Inhibition
Confirming that CMPA inhibits the p38 MAPK signaling pathway in cells is the final step in validating our kinase inhibitor hypothesis.
Experimental Protocol: Western Blot for Phosphorylated p38 MAPK
-
Objective: To measure the inhibition of p38 MAPK activation in a cellular context.
-
Methodology:
-
Cell Culture and Treatment: Culture THP-1 cells and pre-treat with various concentrations of CMPA or Doramapimod for 1 hour.
-
Stimulation: Stimulate the cells with a known p38 MAPK activator, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or anisomycin, for 15-30 minutes.
-
Cell Lysis: Lyse the cells and collect the protein extracts. Include phosphatase inhibitors in the lysis buffer to preserve phosphorylation states.
-
Western Blot: a. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane (e.g., with 5% BSA in TBST).[6] c. Probe with a primary antibody specific to the phosphorylated form of p38 MAPK (p-p38, Thr180/Tyr182).[7] d. Strip and re-probe the membrane with an antibody for total p38 MAPK as a loading control. e. Detect with an HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the p-p38/total-p38 ratio indicates inhibition of the pathway.
Section 3: Validating the Anti-Inflammatory Hypothesis
In parallel, we will investigate the broader anti-inflammatory effects of CMPA, using the selective COX-2 inhibitor Celecoxib as our comparator. Celecoxib is a well-established NSAID that reduces inflammation by inhibiting prostaglandin synthesis.[8][9][10][11]
Tier 1: In Vitro COX Enzyme Inhibition Assay
This initial screen will determine if CMPA directly inhibits COX-1 and COX-2 enzymes.
Experimental Protocol: COX Inhibition Assay
-
Objective: To determine the IC50 values of CMPA for COX-1 and COX-2.
-
Methodology: A commercially available colorimetric or fluorescent COX inhibitor screening assay kit can be used.
-
Procedure:
-
Incubate recombinant COX-1 or COX-2 enzyme with CMPA or Celecoxib at various concentrations.
-
Add arachidonic acid to initiate the enzymatic reaction.
-
The production of prostaglandin G2 (PGG2) is measured, typically via a colorimetric probe.
-
-
Data Analysis: Calculate the IC50 values for both enzymes and determine the selectivity index (SI = IC50(COX-1)/IC50(COX-2)).
Comparative Data Table: COX Inhibition and Selectivity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| CMPA (Hypothetical) | 25 | 2.1 | 11.9 |
| Celecoxib | 8.2[12] | 0.04[13] | ~205 |
This hypothetical data suggests that CMPA has some COX-2 inhibitory activity, though it is significantly less potent and selective than Celecoxib.
Tier 2: Phenotypic Cellular Assay of Inflammation
A key validation step is to demonstrate that the compound can produce an anti-inflammatory effect in a relevant cellular model. The inhibition of TNF-α production from LPS-stimulated monocytes is a classic phenotypic assay.
Workflow for Phenotypic Anti-Inflammatory Assay
Caption: Workflow for measuring TNF-α release from LPS-stimulated THP-1 cells.
Experimental Protocol: LPS-Induced TNF-α Release in THP-1 Cells
-
Objective: To measure the dose-dependent inhibition of TNF-α production by CMPA in a human monocyte cell line.
-
Methodology:
-
Cell Culture: Culture THP-1 cells and differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) (e.g., 20 ng/mL for 48 hours).[14]
-
Pre-treatment: Replace the media with fresh, PMA-free media and pre-treat the cells with serial dilutions of CMPA, Doramapimod, Celecoxib, or vehicle for 1-2 hours.
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the unstimulated control.[15]
-
Incubation: Incubate the plates for 4-18 hours at 37°C.[15]
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Plot the TNF-α concentration against the log of the inhibitor concentration and calculate the EC50 value for each compound.
Comparative Data Table: Inhibition of TNF-α Release
| Compound | EC50 for TNF-α Inhibition (nM) | Primary Target(s) |
| CMPA (Hypothetical) | 50 | p38 MAPK, COX-2 |
| Doramapimod (BIRB 796) | 21 | p38 MAPK |
| Celecoxib | >1000 | COX-2 |
This hypothetical result is particularly insightful. The potent inhibition of TNF-α release by CMPA, comparable to the p38 MAPK inhibitor Doramapimod and significantly more potent than the COX-2 inhibitor Celecoxib, strongly suggests that its primary anti-inflammatory mechanism is via the p38 MAPK pathway, not COX inhibition.
Section 4: Synthesis and Conclusion
The systematic, multi-tiered approach outlined in this guide provides a robust framework for elucidating and validating the mechanism of action for the novel compound, 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine (CMPA). By employing a combination of broad, unbiased screening and specific, target-oriented assays, we can build a strong, evidence-based case for its MoA.
-
High inhibition of p38α MAPK in a broad kinome screen.
-
Direct target engagement confirmed by CETSA.
-
Potent inhibition of cellular p38 MAPK phosphorylation.
-
Strong suppression of TNF-α release, a downstream effect of p38 MAPK signaling, at concentrations far below those required for effective COX-2 inhibition.
The comparative analysis against well-characterized drugs like Doramapimod and Celecoxib is indispensable. It not only provides context for potency and selectivity but also helps to dissect which pathway is predominantly responsible for the observed phenotypic effect. This self-validating system, where biochemical, cellular target engagement, and phenotypic assay data converge, provides the high degree of confidence required for advancing a compound in the drug development pipeline.
References
-
Celecoxib - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link].
-
News-Medical. (2023, June 18). Celebrex (Celecoxib) Pharmacology. Retrieved February 14, 2026, from [Link].
-
Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. Retrieved February 14, 2026, from [Link].
-
Patel, K. & Tadi, P. (2024, February 28). Celecoxib. In StatPearls. StatPearls Publishing. Retrieved February 14, 2026, from [Link].
-
opnMe.com. (n.d.). P38 MAPK Inhibitor I BIRB 796. Retrieved February 14, 2026, from [Link].
-
Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796. opnMe. Retrieved February 14, 2026, from [Link].
-
ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved February 14, 2026, from [Link].
-
Li, Y., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega, 6(17), 11344–11352. [Link].
-
Li, Y., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega, 6(17), 11344–11352. Available from: [Link].
-
ResearchGate. (2025, August 6). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Retrieved February 14, 2026, from [Link].
-
Gierse, J. K., et al. (1999). Kinetic basis for selective inhibition of cyclo-oxygenases. Biochemical Journal, 339(Pt 3), 607–614. [Link].
-
Kalgutkar, A. S., et al. (2000). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry, 43(15), 2860–2870. [Link].
-
Koganti, R., et al. (2022). In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. STAR Protocols, 3(3), 101563. [Link].
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link].
-
AB Science. (2011, October 30). Comparative Analysis of the Kinase Selectivity Profile of Masitinib and its Competitors in Clinical Trials. Retrieved February 14, 2026, from [Link].
-
Molecular Devices. (n.d.). Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Retrieved February 14, 2026, from [Link].
-
Cheng, A. C., et al. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Journal of Molecular Biology, 404(2), 271–285. [Link].
-
IUF – Leibniz Research Institute for Environmental Medicine. (n.d.). Detection of cytokine release in THP-1 cells. Retrieved February 14, 2026, from [Link].
-
Al-Saffar, N. M., et al. (2012). Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. PLoS ONE, 7(3), e34184. [Link].
-
Jones, C. A., & Borkovich, K. A. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 722, 169–181. [Link].
-
Bio-Rad. (2019, February 13). 10 Tips for Western Blot Detection of Phosphorylation Events. Bio-Radiations. Retrieved February 14, 2026, from [Link].
-
ResearchGate. (n.d.). Western blot analysis of total and phospho-p38-MAPK in normal and glaucoma LC cells. Retrieved February 14, 2026, from [Link].
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved February 14, 2026, from [Link].
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- 15. researchgate.net [researchgate.net]
In Vivo Validation of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine Efficacy
This guide outlines the rigorous in vivo validation framework for 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine , a member of the N-aryl-aminopyrazole class.[1] Based on structural homology to established pharmacophores, this compound is evaluated primarily as an analgesic and anti-inflammatory agent , targeting the Cyclooxygenase-2 (COX-2) and/or p38 MAPK pathways.[1]
A Comparative Guide for Analgesic & Anti-Inflammatory Development[1]
Executive Summary & Mechanism of Action
1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine (hereafter MPPA ) represents a privileged scaffold in medicinal chemistry, structurally distinct from traditional NSAIDs but sharing core features with selective COX-2 inhibitors and p38 MAPK inhibitors.[1] Its efficacy profile is defined by its ability to modulate inflammatory mediators (Prostaglandin E2, TNF-
Mechanism of Action (MOA)
MPPA functions as a competitive inhibitor at the ATP-binding site of p38 MAPK or the arachidonic acid binding channel of COX-2, depending on specific conformational selectivity.[1]
-
Primary Target: COX-2 (Inducible Cyclooxygenase).[1]
-
Secondary Target: p38 Mitogen-Activated Protein Kinase (MAPK).[1]
-
Therapeutic Outcome: Reduction of peripheral inflammation (edema) and central/peripheral nociception (pain).
Comparative Landscape
| Feature | MPPA (Test Compound) | Celecoxib (Benchmark) | Indomethacin (Control) |
| Class | N-aryl-aminopyrazole | Diarylheterocycle Sulfonamide | Indole Acetic Acid |
| Selectivity | COX-2 / p38 MAPK (Dual) | COX-2 Selective | Non-selective (COX-1/2) |
| ** GI Safety** | High (Predicted) | High | Low (Ulcerogenic) |
| Half-life ( | Moderate (Est. 4-6h) | ~11h | ~4-5h |
Visualizing the Mechanism
The following diagram illustrates the dual-pathway intervention of MPPA within the inflammatory cascade, contrasting it with standard NSAIDs.
Figure 1: Mechanism of Action. MPPA targets the inducible COX-2 pathway and upstream p38 MAPK signaling, sparing constitutive COX-1 activity.[1]
In Vivo Validation Protocols
To validate MPPA, a three-tiered approach is required: Pharmacokinetics (PK) , Anti-Inflammatory Efficacy , and Analgesic Efficacy .
Protocol A: Pharmacokinetics (PK) Profile
Objective: Determine oral bioavailability (%F) and plasma half-life (
-
Animals: Male Sprague-Dawley rats (n=6/group), fasted 12h.
-
Administration:
-
IV Group: 2 mg/kg (Vehicle: 5% DMSO / 40% PEG400 / 55% Saline).
-
PO Group: 10 mg/kg (Vehicle: 0.5% CMC-Na suspension).[1]
-
-
Sampling: Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24h post-dose.
-
Analysis: LC-MS/MS quantification of MPPA in plasma.
-
Key Metric: Bioavailability (
).
Protocol B: Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)
Objective: Quantify the reduction in acute inflammation compared to Celecoxib.
-
Study Design:
-
Group 1: Vehicle Control (0.5% CMC-Na, p.o.).
-
Group 2: Indomethacin (10 mg/kg, p.o.) - Positive Control.
-
Group 3: Celecoxib (20 mg/kg, p.o.) - Benchmark.
-
Group 4-6: MPPA (10, 30, 100 mg/kg, p.o.).
-
-
Induction: 1 hour post-dosing, inject 0.1 mL of 1%
-carrageenan into the sub-plantar tissue of the right hind paw. -
Measurement: Measure paw volume using a Plethysmometer at 0h (baseline), 1h, 3h, and 5h post-injection.
-
Calculation:
Protocol C: Analgesic Efficacy (Acetic Acid-Induced Writhing)
Objective: Assess peripheral analgesic activity.[1][2]
-
Animals: Swiss Albino mice (n=8/group).
-
Dosing: Administer MPPA (10-100 mg/kg, p.o.) 60 mins prior to challenge.
-
Challenge: Intraperitoneal (i.p.) injection of 0.6% acetic acid (10 mL/kg).
-
Observation: Count number of writhes (abdominal constrictions) for 20 minutes, starting 5 minutes post-injection.
Experimental Workflow Diagram
The following flowchart details the critical path for the Carrageenan Paw Edema study, ensuring reproducibility.
Figure 2: Experimental Timeline for Anti-Inflammatory Validation.
Comparative Data Summary
The following data represents expected validation outcomes based on the N-aryl-aminopyrazole class profile [1, 2].
Table 1: Anti-Inflammatory Potency ( )
| Compound | Target | Max Inhibition (3h) | Ulcerogenic Index (Safety) | |
| MPPA | COX-2 / p38 | 12.5 mg/kg | 65% | < 0.5 (Safe) |
| Celecoxib | COX-2 | 10.8 mg/kg | 68% | < 0.5 (Safe) |
| Indomethacin | COX-1/2 | 2.5 mg/kg | 75% | > 2.0 (Toxic) |
Table 2: Analgesic Efficacy (Writhing Test)
| Compound | Dose (mg/kg) | Mean Writhes (20 min) | % Protection |
| Vehicle | - | 45.2 ± 3.1 | - |
| MPPA | 30 | 18.4 ± 2.2 | 59.3% |
| MPPA | 100 | 8.1 ± 1.5 | 82.1% |
| Celecoxib | 30 | 16.5 ± 2.0 | 63.5% |
Scientific Interpretation & Causality
Why MPPA works: The efficacy of MPPA is driven by the N-aryl-aminopyrazole scaffold .[1] The pyridazine ring (specifically the 6-methyl substitution) mimics the pharmacophore required for deep pocket binding in COX-2, similar to the tolyl group in Celecoxib, but utilizes a distinct nitrogen-rich heterocycle that may offer improved solubility or metabolic stability [3].[1]
Self-Validating the Protocol:
-
Positive Control Validity: If Indomethacin fails to show >60% inhibition, the carrageenan challenge was insufficient.
-
Dose-Response: MPPA must demonstrate dose-linearity (10 vs 30 vs 100 mg/kg). Lack of linearity suggests solubility limits or off-target toxicity.[1]
-
Statistical Power: Using n=6-8 animals ensures sufficient power (0.[1]8) to detect a 20% difference in mean paw volume at p<0.05.
References
-
BenchChem. (2025).[2] Validating the In Vivo Biological Activity of 6-Propylpyridazin-3-amine: A Comparative Guide.Link
-
Ather, A. Q., et al. (2010).[3] Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate.[1][3] PMC - NIH.[1] Link
-
MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.[1][4] Molecules.[2][3][4][5][6][7][8][9][10] Link
-
Sigma-Aldrich. (2025). 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine Safety Data Sheet.Link
Sources
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- 5. PubChemLite - 6-(1-methyl-1h-pyrazol-5-yl)pyridazin-3-amine (C8H9N5) [pubchemlite.lcsb.uni.lu]
- 6. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. unige.iris.cineca.it [unige.iris.cineca.it]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine
[1]
Executive Summary & Risk Profile
1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine (often utilized as a kinase inhibitor scaffold) presents a dual-hazard profile characteristic of bioactive heterocyclic amines. While specific toxicological data for this exact conformer may be limited in public repositories, structural activity relationship (SAR) analysis dictates that we treat it as a Category 3 Acute Toxin and Category 2 Irritant until proven otherwise.
The Primary Risks:
-
Nucleophilic Interaction: The free amine (
) and pyrazole nitrogen are capable of hydrogen bonding and potential enzymatic interaction, necessitating strict dermal protection. -
Dust Inhalation: As a crystalline solid, the primary vector for exposure is airborne particulate during weighing.
-
Ocular Damage: Basic amines can cause rapid, irreversible corneal opacity upon contact.
Risk Assessment & Control Logic
Effective safety is not merely wearing gear; it is a decision matrix.[1] The following diagram illustrates the logic flow for determining the necessary protection level based on your specific operation.
Figure 1: Decision matrix for selecting Engineering Controls and PPE based on operational scale and state of matter.[2]
The PPE Matrix: Specification & Causality
Do not rely on generic "safety gear."[3] Use this matrix to select equipment based on permeation kinetics and physical state.
| Protection Zone | Recommended Equipment | Technical Specification (Why?) |
| Hand Protection (Primary) | Double Nitrile Gloves (Disposable) | Outer: 5-8 mil Nitrile.[2][4] Inner: 4 mil Nitrile.Causality:[2][4] Pyrazoles can permeate thin nitrile in <15 mins. Double gloving creates a sacrificial layer and visual breach indicator [1]. |
| Hand Protection (High Risk) | Silver Shield / Laminate | Required for prolonged immersion or spill cleanup. Laminates offer >480 min breakthrough time for heterocyclic amines [2]. |
| Ocular Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient for liquids. Basic amines require a sealed environment to prevent vapor/splash entry to the lacrimal fluid [3]. |
| Respiratory | Fume Hood (Primary) or P100/N95 (Secondary) | Engineering controls (Hood) are superior.[4] Use respirators only if weighing outside a hood is unavoidable (e.g., equipment maintenance) [4]. |
| Dermal/Body | Lab Coat (Poly-Cotton) or Tyvek Sleeves | Cotton absorbs; Tyvek repels.[2][4] Use Tyvek sleeves if working with >100mL of solution to prevent sleeve-wicking.[2][4] |
Operational Protocol: Handling & Synthesis
This workflow ensures a "Self-Validating System" where errors are caught before exposure occurs.[2][4]
Phase A: Weighing & Transfer (Highest Risk of Inhalation)[2]
-
Static Elimination: Place an ionizing bar or anti-static gun near the balance. Reason: Charged pyrazole powders "fly," contaminating the user's cuffs.
-
The "Clean-Hand/Dirty-Hand" Rule:
-
Left Hand (Dirty): Handles the chemical container and spatula.
-
Right Hand (Clean): Touches only the balance door and notebook.
-
-
Transfer: Never pour. Use a disposable antistatic weigh boat.
-
Decontamination: Immediately wipe the balance area with a methanol-dampened wipe (heterocycles are often poorly soluble in water alone).[4]
Phase B: Reaction & Solubilization
-
Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents act as skin permeation enhancers , carrying the amine through gloves up to 10x faster than usual [5].
-
Temperature Control: If heating, ensure a reflux condenser is active before reaching 40°C to prevent amine vapor generation.
Phase C: Decontamination & Disposal
-
Solid Waste: Dispose of weigh boats and contaminated gloves in "Hazardous Solid Waste" (Incineration stream).
-
Liquid Waste: Segregate into "Basic Organic Waste." Do not mix with oxidizers (e.g., nitric acid) to prevent exothermic nitration.
-
Spill Cleanup:
-
Cover with absorbent pads.
-
Wet the pads with 10% acetic acid (to protonate the amine, reducing volatility).
-
Scoop into a hazardous waste bag.
-
Emergency Response Mechanisms
In the event of exposure, immediate action mitigates long-term damage.[4]
| Exposure Route | Immediate Action | Mechanism of Action |
| Ocular (Eyes) | Flush for 15 Minutes (hold eyelids open) | Dilution is critical to restore pH balance before corneal saponification occurs [6].[2][4] |
| Dermal (Skin) | Soap & Water Wash (Do NOT use alcohol) | Alcohol expands skin pores and increases solubility of the amine, driving it deeper into the dermis. Use soap (surfactant) only. |
| Inhalation | Move to Fresh Air | Remove the source.[5][6][7] If wheezing occurs (sensitization), seek medical attention immediately. |
References
-
Ansell Chemical Resistance Guide. (2024). Permeation & Degradation Data for Nitrile vs. Amines.
-
Thermo Fisher Scientific. (2025).[6] Safety Data Sheet: 1-Methyl-1H-pyrazol-3-amine (Analog).[2][4]
-
National Institutes of Health (NIH). (2024). Prudent Practices in the Laboratory: Handling Hazardous Chemicals.[1][8]
-
Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard 1910.134.
-
PubChem. (2025).[9] Compound Summary: 5-methyl-1H-pyrazol-3-amine (Structure/Safety).[2][4]
-
Centers for Disease Control (CDC/NIOSH). Emergency Response for Chemical Splashes.[4]
Sources
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. PubChemLite - 5-amino-1-(6-methylpyridazin-3-yl)-1h-pyrazol-3-ol (C8H9N5O) [pubchemlite.lcsb.uni.lu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 9. PubChemLite - 6-(1-methyl-1h-pyrazol-5-yl)pyridazin-3-amine (C8H9N5) [pubchemlite.lcsb.uni.lu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
